Product packaging for 3-Fluoro-4-nitrobenzaldehyde(Cat. No.:CAS No. 160538-51-2)

3-Fluoro-4-nitrobenzaldehyde

Cat. No.: B063256
CAS No.: 160538-51-2
M. Wt: 169.11 g/mol
InChI Key: BWUIGISQVCIQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-4-nitrobenzaldehyde is a high-value aromatic aldehyde that serves as a versatile and critical synthetic intermediate in advanced organic chemistry and drug discovery research. Its unique reactivity stems from the strategic placement of two powerful electron-withdrawing groups: the aldehyde carbonyl and the nitro group, which are further activated and directed by the fluorine substituent in the ortho-position. This configuration makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is readily displaced by a variety of nucleophiles, such as amines and alkoxides, leading to sophisticated disubstituted benzene derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FNO3 B063256 3-Fluoro-4-nitrobenzaldehyde CAS No. 160538-51-2

Properties

IUPAC Name

3-fluoro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUIGISQVCIQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396716
Record name 3-fluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160538-51-2
Record name 3-fluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzaldehyde, a key building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, experimental protocols for its use, and its potential role in the development of novel therapeutic agents.

Core Properties of this compound

This compound, with the CAS number 160538-51-2 , is a versatile chemical intermediate.[1] Its unique structure, featuring a fluorine atom and a nitro group on a benzaldehyde framework, makes it a valuable precursor for a wide range of chemical reactions, including nucleophilic addition and electrophilic aromatic substitution.[2]

Table 1: Chemical and Physical Properties

PropertyValueReferences
CAS Number 160538-51-2[1]
Molecular Formula C₇H₄FNO₃[1][2][3]
Molecular Weight 169.11 g/mol [1][2][3]
Appearance White to off-white or very pale yellow to yellow-red solid/powder/crystal[2][3][4]
Melting Point 53-58 °C[2][4][5]
Purity >97.0% (GC)[5]
InChIKey BWUIGISQVCIQBT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)F)--INVALID-LINK--[O-][1]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4]

Table 2: GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation

Data sourced from PubChem and Sigma-Aldrich.[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its derivatives are of particular interest in medicinal chemistry.

  • Anticancer Drug Discovery : The 3-fluoro-4-nitrophenyl moiety is incorporated into various heterocyclic systems to design potential anticancer agents.[6] The nitro group can act as a pharmacophore, potentially functioning as a hypoxic cell-selective cytotoxin, which is advantageous for targeting solid tumors.[7]

  • Antimicrobial Agent Development : Oxime ethers and isoxazoles derived from this compound have shown potential as antibacterial and antifungal agents.[6]

  • Kinase Inhibitors : The unique electronic properties conferred by the fluorine and nitro groups make this scaffold attractive for designing kinase inhibitors.[6][8]

Potential Involvement in Signaling Pathways

While this compound itself is a building block, its derivatives are being investigated for their ability to modulate key cellular signaling pathways implicated in diseases like cancer. The MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial in regulating cell proliferation and survival, is a significant target.[9] Research on similar benzaldehyde derivatives suggests that they can suppress the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby inhibiting inflammatory responses and potentially cancer cell growth.[9]

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Derivative Benzaldehyde Derivative Derivative->MAPK Inhibition Response Cellular Response (Inflammation, Proliferation) Transcription->Response

Caption: Potential inhibition of the MAPK signaling pathway by derivatives.

Experimental Protocols

A common application of this compound is in the synthesis of its corresponding oxime, a valuable intermediate for constructing heterocyclic scaffolds like isoxazoles.[6][8]

Protocol: Synthesis of this compound Oxime

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

    • Ethanol or a Methanol/Water mixture

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or a methanol/water mixture.[7][8]

    • Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.[4][8]

    • Base Addition: Slowly add a solution of a mild base such as sodium bicarbonate or sodium carbonate (1.5-2.0 equivalents) in water to the reaction mixture.[7][8] This neutralizes the HCl generated during the reaction.[10]

    • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[4][7]

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3][4]

    • Work-up & Isolation:

      • Once complete, the reaction mixture can be poured into cold water to precipitate the product.[10]

      • Alternatively, concentrate the mixture under reduced pressure to remove the alcohol solvent. Extract the resulting aqueous residue with ethyl acetate.[8]

      • Collect the precipitated solid by filtration.[4]

    • Purification: Wash the collected solid with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.[3][4][8]

Synthesis_Workflow start Start dissolve 1. Dissolve this compound in Ethanol/Methanol start->dissolve add_reagents 2. Add Hydroxylamine HCl and Base (e.g., NaHCO₃) dissolve->add_reagents react 3. Stir at Room Temperature (2-4 hours) add_reagents->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Work-up: Precipitate in water or Extract with Ethyl Acetate monitor->workup Reaction Complete isolate 6. Isolate by Filtration workup->isolate purify 7. Purify by Recrystallization isolate->purify end End: Pure Oxime Product purify->end

Caption: Experimental workflow for the synthesis of the oxime derivative.

Conclusion

This compound is a high-value chemical reagent with significant potential, particularly in the field of drug discovery. Its versatile reactivity allows for the synthesis of complex molecules with diverse pharmacological activities. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage this compound in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde is an important synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2][3] Its unique molecular architecture, featuring an aldehyde, a nitro group, and a fluorine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular scaffolds.[2] The presence of the electron-withdrawing nitro group and the metabolically stable fluorine atom makes this compound a valuable building block for the development of novel therapeutic agents, particularly in the design of kinase inhibitors and other anticancer agents.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its key transformations, and its applications in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions. The compound typically appears as a white to off-white or light yellow crystalline powder.[1]

PropertyValueReference(s)
Molecular Formula C₇H₄FNO₃[1][4]
Molecular Weight 169.11 g/mol [1][4]
Melting Point 53-58 °C[1]
Boiling Point Data not readily available
Appearance White to off-white or light yellow to amber powder/crystal[1]
CAS Number 160538-51-2[4]
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water. Quantitative data not readily available.[5]

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific spectral data for this particular isomer is not widely published, the expected characteristics can be inferred from its structure and data from related compounds.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons are expected in the range of 7.0-8.5 ppm. The aldehyde proton should appear as a singlet around 10.0 ppm. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR The carbonyl carbon of the aldehyde is expected around 190 ppm. Aromatic carbons will appear in the range of 110-160 ppm.
IR Spectroscopy Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹), and the C-F stretch.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z = 169.

Reactivity and Synthetic Applications

This compound serves as a versatile precursor in organic synthesis. Its functional groups offer a range of possibilities for chemical modifications, making it a key component in the synthesis of pharmaceuticals and other advanced materials.[1][2]

The electron-withdrawing nature of the nitro and fluoro substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the aldehyde group readily undergoes condensation and oxidation/reduction reactions.[6]

Role in the Synthesis of Bioactive Molecules

This compound is a crucial starting material for the synthesis of various heterocyclic compounds with potential biological activity. A common strategy involves the conversion of the aldehyde to an oxime, which can then be further elaborated into isoxazole derivatives, a class of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1]

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_scaffold Heterocyclic Scaffold cluster_final Potential Application 3_Fluoro_4_nitrobenzaldehyde This compound Oxime This compound Oxime 3_Fluoro_4_nitrobenzaldehyde->Oxime Oximation Isoxazole Isoxazole Derivative Oxime->Isoxazole Cycloaddition Kinase_Inhibitor Kinase Inhibitor Isoxazole->Kinase_Inhibitor Further Modification

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound Oxime

This protocol describes the conversion of this compound to its corresponding oxime, a crucial intermediate for further synthetic transformations.[6][7]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Ethanol or a Methanol/Water mixture

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a methanol/water mixture (e.g., 10 mL per gram of aldehyde).[6]

  • Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution and stir at room temperature.[6]

  • Slowly add a solution of sodium bicarbonate (1.5-2.0 eq) or sodium hydroxide (1.5 eq) in water to the reaction mixture. The addition should be portion-wise to control any effervescence.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating can be applied to expedite the reaction if necessary.[6]

  • Once the reaction is complete, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.[6]

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to remove the alcohol. The resulting aqueous residue is then extracted with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic extracts and wash with brine (saturated NaCl solution).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude this compound oxime.[6]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure oxime as a solid.[6]

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the introduction of various nucleophiles. The following is a general procedure that can be adapted for different nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the nucleophile (1.0-1.2 eq) in an anhydrous polar aprotic solvent, add the base (1.5-2.0 eq) under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for the Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine, which is a key functional group in many pharmaceutical compounds.

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)

  • Acid (if using SnCl₂ or Fe, e.g., concentrated HCl)

Procedure (using SnCl₂·2H₂O):

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 3-fluoro-4-aminobenzaldehyde by column chromatography or recrystallization.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration is recommended.[8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct physicochemical properties and the reactivity of its functional groups provide a robust platform for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. The experimental protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this compound and harness its potential in their scientific endeavors.

References

The Synthesis of 3-Fluoro-4-nitrobenzaldehyde: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring an electron-withdrawing nitro group and a fluorine atom on the benzaldehyde scaffold, provides a versatile platform for the synthesis of a wide array of complex molecules and pharmaceutical intermediates.[1] The presence of these functional groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and various oxidation-reduction reactions. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Synthetic Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent methods include the direct nitration of a fluorinated precursor, the oxidation of a corresponding toluene or benzyl alcohol derivative, and halogen exchange reactions. Each pathway offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Nitration of 3-Fluorobenzaldehyde

The direct nitration of 3-fluorobenzaldehyde is a common and straightforward approach to introduce the nitro group at the C4 position. The fluorine atom at the C3 position directs the electrophilic nitration primarily to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde group, the major product is the desired 4-nitro isomer.

3-Fluorobenzaldehyde 3-Fluorobenzaldehyde This compound This compound 3-Fluorobenzaldehyde->this compound Nitration Nitrating Mixture\n(HNO3, H2SO4) Nitrating Mixture (HNO3, H2SO4) Nitrating Mixture\n(HNO3, H2SO4)->this compound

Caption: Nitration of 3-Fluorobenzaldehyde.

A general procedure for the nitration of benzaldehyde can be adapted for 3-fluorobenzaldehyde.[2][3][4]

  • Preparation of Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, concentrated sulfuric acid is cooled in an ice bath. Fuming nitric acid is then added dropwise while maintaining the temperature below 10 °C.

  • Reaction: 3-Fluorobenzaldehyde is added slowly to the nitrating acid, ensuring the temperature is kept constant at approximately 15 °C.

  • Quenching and Isolation: After the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then dissolved in a suitable organic solvent. The organic layer is washed with a sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization.

Oxidation of 3-Fluoro-4-nitrotoluene

Another viable synthetic route involves the oxidation of the methyl group of 3-fluoro-4-nitrotoluene. This method is advantageous when the corresponding toluene derivative is readily available. Various oxidizing agents can be employed for this transformation. A common method involves a two-step process: bromination of the methyl group followed by hydrolysis. A more direct approach utilizes strong oxidizing agents like potassium dichromate.

3-Fluoro-4-nitrotoluene 3-Fluoro-4-nitrotoluene This compound This compound 3-Fluoro-4-nitrotoluene->this compound Oxidation Oxidizing Agent\n(e.g., K2Cr2O7, H2SO4) Oxidizing Agent (e.g., K2Cr2O7, H2SO4) Oxidizing Agent\n(e.g., K2Cr2O7, H2SO4)->this compound

Caption: Oxidation of 3-Fluoro-4-nitrotoluene.

A procedure for the oxidation of a nitrotoluene derivative to the corresponding benzoic acid can be modified to yield the aldehyde under controlled conditions.[5] A more specific multi-step synthesis of o-nitrobenzaldehyde from o-nitrotoluene can also be adapted.[6]

  • Reaction Setup: 3-Fluoro-4-nitrotoluene is added to a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Addition of Oxidant: Potassium dichromate is added portion-wise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a specific temperature (e.g., 120 °C) for a set period.

  • Work-up: The reaction is cooled and then quenched with crushed ice. The product is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Halogen Exchange from 4-Chloro-3-nitrobenzaldehyde

The synthesis can also be accomplished via a nucleophilic aromatic substitution (halogen exchange) reaction. In this method, a more reactive halogen, such as chlorine, is displaced by fluoride. This is often carried out using an alkali metal fluoride, like potassium fluoride, in a polar aprotic solvent.

4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde This compound This compound 4-Chloro-3-nitrobenzaldehyde->this compound Halogen Exchange Fluorinating Agent\n(e.g., KF) Fluorinating Agent (e.g., KF) Fluorinating Agent\n(e.g., KF)->this compound Polar Aprotic Solvent\n(e.g., DMF, Sulfolane) Polar Aprotic Solvent (e.g., DMF, Sulfolane) Polar Aprotic Solvent\n(e.g., DMF, Sulfolane)->this compound

References

structural analysis of 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of 3-Fluoro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed (CAS No: 160538-51-2), a key aromatic building block in organic and medicinal chemistry. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific isomer in publicly accessible literature, this guide provides a comprehensive overview based on available physicochemical properties, predicted data, and a comparative analysis with its structural isomer, 4-Fluoro-3-nitrobenzaldehyde.

Physicochemical Properties

This compound is a solid compound at room temperature, appearing as a white to off-white or pale yellow crystalline powder.[1][2] Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a formyl (aldehyde) group. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical candidates.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄FNO₃[1][3]
Molecular Weight 169.11 g/mol [1][3]
Appearance White to off-white or pale yellow powder/crystal[1][2]
Melting Point 53-58 °C[1]
CAS Number 160538-51-2[1][3]
IUPAC Name This compound[3]
SMILES C1=CC(=C(C=C1C=O)F)--INVALID-LINK--[O-][3]
InChI Key BWUIGISQVCIQBT-UHFFFAOYSA-N[3]

Molecular Structure

The molecular structure of this compound is defined by the ortho- and meta-positioning of the fluorine and aldehyde groups relative to the nitro group. This arrangement dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution and condensation reactions.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis

Mass Spectrometry (Predicted Data)

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are available in public databases like PubChem.[4] This data is useful for mass spectrometry-based identification.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 170.02480127.5
[M+Na]⁺ 192.00674136.8
[M-H]⁻ 168.01024130.7
[M+NH₄]⁺ 187.05134147.5
[M]⁺ 169.01697126.0
Source: PubChemLite, calculated using CCSbase[4]
Comparative Spectroscopic Data of 4-Fluoro-3-nitrobenzaldehyde

For comparative purposes, the experimental spectroscopic data for the isomer 4-Fluoro-3-nitrobenzaldehyde (CAS No: 42564-51-2) is summarized below. The substitution pattern significantly affects the chemical shifts and coupling constants in NMR, as well as the vibrational modes in IR spectroscopy.

Table 3: ¹H and ¹³C NMR Spectral Data for 4-Fluoro-3-nitrobenzaldehyde

SpectrumChemical Shift (δ, ppm)Description
¹H NMR ~10.0Singlet, Aldehyde proton (-CHO)
~8.5Doublet of doublets, Aromatic proton
~8.2Multiplet, Aromatic proton
~7.5Triplet, Aromatic proton
¹³C NMR ~188Aldehyde carbon (C=O)
~165Aromatic carbon attached to Fluorine (C-F)
~140Aromatic carbon attached to Nitro group (C-NO₂)
~115-135Other aromatic carbons
Note: This data is for the isomer 4-Fluoro-3-nitrobenzaldehyde and is intended for comparative analysis. Actual values for this compound will differ. Source: PubChem[5]

Table 4: Key IR and Mass Spectrometry Data for 4-Fluoro-3-nitrobenzaldehyde

TechniqueKey Peaks / Fragments
FTIR ~1700 cm⁻¹ (C=O stretch, aldehyde), ~1530 cm⁻¹ & ~1350 cm⁻¹ (N-O stretch, nitro group), ~1250 cm⁻¹ (C-F stretch)
Mass Spec (GC-MS) m/z 169 (M⁺), 168 (M-H)⁺, 140 (M-CHO)⁺, 122
Note: This data is for the isomer 4-Fluoro-3-nitrobenzaldehyde. Source: PubChem[5]

Experimental Protocols: Application in Synthesis

This compound is a versatile starting material. A well-documented application is the synthesis of this compound oxime, a valuable building block for developing kinase inhibitors and other biologically active heterocycles.[1]

Synthesis of this compound Oxime

This protocol outlines a standard laboratory procedure for the oximation of this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (or another suitable weak base)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating plate

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol within a round-bottom flask.

  • Reagent Addition: In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.1-1.5 eq).

  • Reaction: Add the aqueous solution to the stirred solution of the aldehyde at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC until the starting aldehyde spot is no longer visible. The reaction can be gently heated (e.g., reflux) to increase the rate.

  • Work-up: Once complete, cool the mixture. The product may precipitate directly. Alternatively, pour the reaction mixture into cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

  • Drying: Dry the purified oxime under vacuum to a constant weight.

G Workflow for Synthesis of this compound Oxime start Dissolve 3-Fluoro-4- nitrobenzaldehyde in Ethanol add_reagents Add aqueous solution of NH₂OH·HCl and Sodium Acetate start->add_reagents react Stir at Room Temperature or Reflux add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool and Precipitate Product in Water monitor->workup Reaction Complete isolate Collect Solid by Filtration workup->isolate purify Recrystallize from Ethanol/Water isolate->purify dry Dry Under Vacuum purify->dry end_node Pure 3-Fluoro-4- nitrobenzaldehyde Oxime dry->end_node

References

Spectroscopic Data for 3-Fluoro-4-nitrobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Fluoro-4-nitrobenzaldehyde, a key chemical intermediate. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive resource for the characterization and utilization of this compound in research and development.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while some of this data is derived from experimental sources, other values are predicted based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables detail the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.1s-Aldehydic H
~8.3d~8H-5
~7.9dd~8, ~2H-6
~7.8d~2H-2

Note: Predicted values are based on established substituent effects on the benzene ring.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
189.5C=O
159.0 (d, J ≈ 250 Hz)C-F
145.0C-NO₂
135.5C-CHO
131.0C-5
125.0C-6
118.0 (d, J ≈ 20 Hz)C-2

Table 3: ¹⁹F NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~ -110Ar-F

Note: Predicted value relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for this compound.

Table 4: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2850, ~2750MediumAldehydic C-H Stretch
~1700StrongCarbonyl (C=O) Stretch
~1600MediumAromatic C=C Stretch
~1530StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1250StrongC-F Stretch
~830StrongC-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound is 169.0175 g/mol .

Table 5: Mass Spectral Data for this compound

m/zPredicted Fragment
169[M]⁺
168[M-H]⁺
140[M-CHO]⁺
123[M-NO₂]⁺
95[C₆H₄F]⁺
75[C₅H₂F]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: The NMR tube is placed in the spectrometer.

  • Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature using a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of solid this compound is finely ground in an agate mortar.

  • Mixing: About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the ground sample and mixed thoroughly.

  • Pellet Formation: The mixture is transferred to a die and pressed under high pressure to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Solid_Mixing Grinding with KBr Compound->Solid_Mixing Volatile_Solution Solution in Volatile Solvent Compound->Volatile_Solution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid_Mixing->IR MS Mass Spectrometer Volatile_Solution->MS NMR_Data ¹H, ¹³C, ¹⁹F NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide to a Promising Scaffold for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzaldehyde oxime, a fluorinated nitroaromatic compound with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and prospective biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams are included to illustrate key synthetic and conceptual pathways, offering a roadmap for future research and application.

Core Compound Properties and Synthesis

This compound oxime is synthesized from its parent aldehyde, this compound. The properties of this starting material are crucial for the synthesis and are summarized below.

Table 1: Physicochemical Properties of this compound (Starting Material)

PropertyValueSource(s)
Molecular Formula C₇H₄FNO₃[1][2]
Molecular Weight 169.11 g/mol [1][2]
Appearance White to off-white or pale yellow solid[1][2]
Melting Point 53-58 °C[1][2]
CAS Number 160538-51-2[1]

The synthesis of the target oxime is achieved through a standard oximation reaction, which involves the condensation of the aldehyde with hydroxylamine.[3][4] This is a robust and high-yielding transformation.

G cluster_0 Aldehyde This compound Reaction Condensation Reaction Aldehyde->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->Reaction Base Weak Base (e.g., Sodium Acetate) Base->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Product This compound Oxime Reaction->Product

Caption: General synthesis pathway for this compound oxime.

While specific experimental data for the final product is not widely published, its properties can be reliably predicted.

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound Oxime

PropertyPredicted Value / CharacteristicsSource(s)
Molecular Formula C₇H₅FN₂O₃[5]
Molecular Weight 184.13 g/mol [4]
¹H NMR Aromatic protons (7.0-8.5 ppm), oxime proton (-NOH, singlet, 11.0-12.0 ppm), oxime methine (CH=N, singlet, 8.0-8.5 ppm). Fluorine will cause splitting of adjacent proton signals.[1]
¹³C NMR Aromatic carbons (110-150 ppm), oxime carbon (C=N, ~145-155 ppm).[1]
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), C=N stretch (~1640-1690 cm⁻¹), N-O stretch (~930-960 cm⁻¹).[1]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[4]

Potential Research Applications

The unique combination of an oxime, a fluorine atom, and a nitro group makes this molecule a highly attractive scaffold for research, particularly in medicinal chemistry.

Kinase Inhibition

The oxime functional group is present in numerous kinase inhibitors, where it can form critical hydrogen bonds within the ATP-binding site of the enzyme.[6][7][8] Many oximes act as multi-targeted kinase inhibitors, which can be advantageous in cancer therapy.[6] The fluorine atom can enhance binding affinity and improve metabolic stability, while the nitro group can also contribute to the inhibitory activity.[9][10]

G cluster_0 Hypothetical Kinase Inhibition Pathway Molecule This compound Oxime Derivative Kinase Target Protein Kinase (e.g., CDK, VEGFR) Molecule->Kinase Inhibits ATP Binding Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Blocks ATP ATP ATP->Kinase Signaling Oncogenic Signaling Pathway Phosphorylation->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation

Caption: Proposed mechanism of kinase inhibition leading to anticancer effects.

Antimicrobial and Anticancer Agent Development

Benzaldehyde oxime derivatives have shown promise as both antimicrobial and antioxidant agents.[11] The electron-withdrawing properties of the fluoro and nitro groups are anticipated to enhance this biological activity.[11][12] Furthermore, the nitroaromatic moiety is a known pharmacophore in certain anticancer agents, where it can act as a cytotoxin, particularly in the hypoxic environment of solid tumors.[13]

G cluster_0 Screening Workflow for Drug Discovery Start Synthesize Library of 3F4NBO Analogs Screening In Vitro Screening (Antimicrobial & Cytotoxicity Assays) Start->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Experimental workflow for evaluating 3F4NBO derivatives.

Experimental Protocols

Synthesis of this compound Oxime

This protocol is adapted from established methods for aryl oxime synthesis.[2][3][14]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Sodium carbonate

  • Ethanol and Deionized Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.2 equivalents) and a weak base like sodium acetate or sodium carbonate (1.1-1.2 equivalents) in water.

  • Reaction: Add the aqueous hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 2-4 hours). Gentle heating (40-50 °C) can be used to accelerate the reaction.[2][14]

  • Isolation: Once complete, cool the mixture. The product may precipitate directly. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to a constant weight. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture if necessary.[14]

Protocol for In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method to screen the compound for inhibitory activity against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • This compound oxime (dissolved in DMSO)

  • Kinase activity detection reagent (e.g., ADP-Glo™, Promega)

  • Microplate reader

Procedure:

  • Preparation: Prepare a serial dilution of the test compound (this compound oxime) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the target kinase, and the specific substrate.

  • Inhibition Step: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (an indicator of ATP consumption).

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound oxime represents a promising, yet under-explored, molecule with significant potential. The strategic combination of an oxime, a fluorine atom, and a nitro group provides a rich scaffold for the development of novel kinase inhibitors, anticancer agents, and antimicrobial compounds. The straightforward synthesis and the potential for diverse chemical modifications make it an ideal candidate for library synthesis and high-throughput screening campaigns. Further investigation is highly warranted to fully elucidate its biological activities and therapeutic potential.

References

The Dual-Edged Sword: An In-depth Technical Guide to the Role of Fluorine and Nitro Groups in 3-Fluoro-4-nitrobenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde is a versatile aromatic aldehyde that has garnered significant attention as a key building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its chemical reactivity is uniquely governed by the interplay of three distinct functional groups: the aldehyde, a fluorine atom, and a nitro group. This guide provides a comprehensive technical overview of how the electronic properties of the fluorine and nitro substituents modulate the reactivity of both the aromatic ring and the aldehyde moiety, transforming the molecule into a highly valuable and specific synthetic intermediate.

The presence of a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom creates a fascinating electronic environment. These substituents exert profound inductive and resonance effects that either activate or deactivate the molecule towards different types of chemical transformations. Understanding these effects is paramount for rationally designing synthetic routes and for predicting the behavior of this compound in complex reaction schemes. This guide will delve into the nuanced electronic effects, present quantitative data, provide detailed experimental protocols for key reactions, and illustrate the strategic application of this molecule in the development of therapeutic agents.

Electronic Effects of Fluorine and Nitro Groups

The reactivity of this compound is fundamentally dictated by the electronic influence of its substituents. The fluorine and nitro groups, positioned ortho and para to the aldehyde group respectively, exert both inductive and resonance effects that significantly alter the electron density distribution within the aromatic ring and at the carbonyl carbon.

The Inductive and Resonance Effects at Play
  • Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond.[2] However, it also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic pi-system, resulting in a weak electron-donating resonance effect (+M).[2] For halogens, the inductive effect generally outweighs the resonance effect, making fluorine a deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.

  • Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group, exerting both a strong inductive effect (-I) and a strong resonance effect (-M).[3] It deactivates the aromatic ring towards electrophilic attack to a much greater extent than fluorine and directs incoming electrophiles to the meta position.[4] Crucially, the nitro group's strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack.

The combined influence of these two groups in this compound results in a highly electron-deficient aromatic ring and a highly electrophilic aldehyde carbon. This unique electronic profile is the key to its diverse reactivity.

Quantitative Assessment of Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentPositionHammett Constant (σ)
Fluorine (F)meta+0.34
para+0.06
Nitro (NO₂)meta+0.71
para+0.78

Data sourced from various chemical literature.[5][6][7]

The large positive σ values for the nitro group, particularly in the para position, highlight its potent electron-withdrawing capabilities. The positive σ value for fluorine further contributes to the overall electron deficiency of the aromatic ring in this compound.

Reactivity of the Aldehyde Group

The primary site of reactivity on this compound is the aldehyde functional group. The presence of the electron-withdrawing fluorine and, more significantly, the nitro group, renders the carbonyl carbon highly electrophilic and thus, exceptionally reactive towards nucleophiles.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the aldehyde facilitates a range of nucleophilic addition reactions, which are fundamental to its utility in multi-step syntheses.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a C=C double bond. Due to the activated aldehyde, this compound is an excellent substrate for this reaction, typically providing high yields of the condensed product.[8][9]

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Ethanol

    • Piperidine (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add malononitrile to the solution.

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

    • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

  • Expected Yield: High yields, often exceeding 90%, are expected for this reaction.[8]

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[10][11] The highly electrophilic nature of the aldehyde in this compound makes it an ideal substrate for this transformation, readily reacting with stabilized and non-stabilized ylides.[2][12]

Experimental Protocol: Wittig Reaction of this compound

  • Materials:

    • This compound (1.0 eq)

    • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq)

    • Strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).

    • Stir the ylide solution at room temperature for a designated period (e.g., 30 minutes).

    • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Expected Yield: Yields for Wittig reactions are generally good to excellent, depending on the nature of the ylide.

Reduction and Oxidation of the Aldehyde

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Mild reducing agents like sodium borohydride (NaBH₄) are effective for the chemoselective reduction of the aldehyde in the presence of the nitro group.[13][14]

Experimental Protocol: Reduction of this compound with Sodium Borohydride

  • Materials:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH₄) (0.5-1.0 eq)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully add water to quench the excess NaBH₄.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

    • Purify by recrystallization or column chromatography.

  • Expected Yield: High yields are typically obtained for this reduction.[15]

Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can be used to oxidize the aldehyde to the corresponding carboxylic acid.[16][17]

Experimental Protocol: Oxidation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Potassium permanganate (KMnO₄)

    • Water

    • Acetone (co-solvent)

    • Sodium bisulfite

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of acetone and water.

    • Slowly add a solution of potassium permanganate in water to the stirred mixture. A brown precipitate of manganese dioxide will form.

    • Stir the reaction at room temperature until the purple color of the permanganate disappears.

    • Add a saturated solution of sodium bisulfite to destroy the excess permanganate and dissolve the manganese dioxide.

    • Acidify the solution with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Expected Yield: Good to high yields are generally achieved in this oxidation.

Reactivity of the Aromatic Ring

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr), while being highly deactivated towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. The presence of strong electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).

In this compound, both the fluorine atom and the nitro group can act as leaving groups, although fluorine is generally a better leaving group in SₙAr reactions. The nitro group strongly activates the ring for nucleophilic attack, particularly at the carbon bearing the fluorine atom (C-3) and the carbon bearing the nitro group (C-4).

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., piperidine, morpholine) (2.0 eq)

    • Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

    • Base (e.g., Potassium carbonate (K₂CO₃))

  • Procedure:

    • In a round-bottom flask, dissolve this compound in the chosen aprotic polar solvent.

    • Add the amine and the base to the solution.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Expected Yield: Moderate to high yields can be expected, depending on the nucleophilicity of the amine.[18]

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable scaffold in medicinal chemistry. The fluorine and nitro groups can be strategically employed to modulate the physicochemical and pharmacokinetic properties of drug candidates.[5]

Role in the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.

  • Kinase Inhibitors: The 3-fluoro-4-nitrophenyl moiety is frequently incorporated into the structures of kinase inhibitors.[5][19] The nitro group can be reduced to an amine, which can then serve as a key hydrogen bond donor in the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.[5][19]

  • Antimicrobial Agents: Derivatives of this compound, such as Schiff bases and oximes, have been investigated for their antimicrobial properties.[5][7][20] The electron-withdrawing nature of the substituents can contribute to the biological activity of the resulting compounds.

Bioisosteric Replacement

In drug design, fluorine and nitro groups are often used as bioisosteres for other functional groups.[21][22]

  • Fluorine as a Bioisostere: A fluorine atom can replace a hydrogen atom to block metabolic oxidation at that position, thereby increasing the drug's half-life. It can also modulate the pKa of nearby functional groups and enhance binding affinity through polar interactions.[3][22]

  • Nitro Group as a Bioisostere: While the nitro group itself can be associated with toxicity, it is sometimes used as a bioisostere for other electron-withdrawing groups. More commonly, it serves as a synthetic handle to be converted into other functionalities, such as an amine, which is a common pharmacophore.[23][24]

Visualizations

Logical Workflow for the Utilization of this compound in Kinase Inhibitor Synthesis

G start This compound reaction1 Nucleophilic Addition (e.g., Wittig, Knoevenagel) start->reaction1 intermediate1 Functionalized Intermediate reaction1->intermediate1 reaction2 Reduction of NO2 to NH2 intermediate1->reaction2 intermediate2 Key Amino Intermediate reaction2->intermediate2 reaction3 Coupling with Heterocycle intermediate2->reaction3 final_product Kinase Inhibitor Candidate reaction3->final_product

Caption: A logical workflow illustrating the multi-step synthesis of a potential kinase inhibitor starting from this compound.

Experimental Workflow for the Synthesis and Purification of 3-Fluoro-4-nitrobenzyl alcohol

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification dissolution Dissolve Aldehyde in Methanol cooling Cool to 0 °C dissolution->cooling addition Add NaBH4 Portion-wise cooling->addition stirring Stir at Room Temp. addition->stirring quench Quench with Water stirring->quench evaporation Solvent Evaporation quench->evaporation extraction Extract with Ethyl Acetate evaporation->extraction washing Wash with Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate drying->concentration purify Recrystallization or Column Chromatography concentration->purify final_product 3-Fluoro-4-nitro- benzyl alcohol purify->final_product Pure Alcohol

Caption: A detailed experimental workflow for the reduction of this compound to its corresponding alcohol.

Signaling Pathway Analogy: The Role of the 3-Fluoro-4-nitrophenyl Moiety in Drug-Receptor Interaction

G cluster_0 Drug Molecule cluster_1 Target Receptor (Kinase) drug Kinase Inhibitor moiety 3-Amino-4-fluorophenyl Moiety receptor ATP Binding Pocket drug->receptor Binding & Inhibition moiety->receptor Enhanced Binding (from F) hinge Hinge Region moiety->hinge Hydrogen Bonding (from NH2) downstream Cell Proliferation receptor->downstream Signal Transduction (Blocked)

Caption: A diagram illustrating the hypothetical role of the 3-amino-4-fluorophenyl moiety (derived from this compound) in the binding and inhibition of a target kinase.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. The synergistic electronic effects of the fluorine and nitro groups create a molecule with a highly reactive aldehyde functionality and an aromatic ring primed for nucleophilic substitution. This dual reactivity allows for its strategic incorporation into a wide array of complex molecules, particularly in the field of drug discovery. By understanding the fundamental principles that govern its reactivity, researchers can harness the full potential of this compound to design and synthesize novel compounds with tailored properties and desired biological activities. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals seeking to effectively utilize this important synthetic intermediate in their research and development endeavors.

References

An In-depth Technical Guide to the Organic Synthesis Building Block: 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzaldehyde is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional molecular architecture, featuring an aldehyde, a nitro group, and a fluorine atom on an aromatic ring, provides a rich platform for a diverse array of chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of pharmaceutical agents. Detailed experimental protocols for key reactions and a thorough compilation of its spectral data are provided to support researchers in its effective utilization.

Physicochemical and Safety Data

This compound is a pale yellow to amber crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1. It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₄FNO₃[3]
Molecular Weight169.11 g/mol [3]
AppearanceWhite to off-white or very pale yellow to yellow-red solid[2]
Melting Point53-58 °C[2]
CAS Number160538-51-2[3]
IUPAC NameThis compound[3]
SMILESC1=CC(=C(C=C1C=O)F)--INVALID-LINK--[O-][3]

Safety Information:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The industrial production of fluorobenzaldehydes can be achieved through various methods, including the halogen exchange reaction of the corresponding halogenated benzaldehydes with a metal fluoride in the presence of a catalyst.[4]

A common laboratory-scale synthesis involves the nitration of 3-fluorobenzaldehyde.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

TechniqueKey DataReference(s)
¹H NMRData available through various suppliers and databases.[5]
¹³C NMRData available through various suppliers and databases.[6][7]
IR SpectroscopyData available through various suppliers and databases.[8]
Mass Spectrometrym/z: 169 (M+), 168, 122[9]

Reactivity and Key Transformations

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for nucleophilic aromatic substitution, while the aldehyde group readily undergoes a variety of carbonyl chemistry reactions.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for constructing more complex molecules. Key reactions include:

  • Oxime Formation: The reaction with hydroxylamine hydrochloride to form this compound oxime is a common transformation.[2][10] This oxime is a valuable intermediate for the synthesis of various heterocyclic compounds.[11]

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.[12] This is a powerful tool for carbon-carbon bond formation.

  • Reductive Amination: The aldehyde can be converted to an amine via reductive amination, a crucial transformation in the synthesis of many pharmaceuticals.[13]

Nucleophilic Aromatic Substitution

The fluorine atom can be displaced by various nucleophiles, a reaction facilitated by the activating effect of the ortho-nitro group and the para-aldehyde group.

Applications in Pharmaceutical Synthesis

This compound is a key starting material and intermediate in the synthesis of numerous biologically active molecules, particularly in the field of oncology.[9]

Kinase Inhibitors

The 3-fluoro-4-nitrophenyl moiety is a common scaffold in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer.

While a direct synthesis of the well-known EGFR kinase inhibitor Gefitinib starting from this compound is not the most commonly cited route, the structurally related 3-chloro-4-fluoroaniline is a key component in many of its syntheses.[1][14][15] The analogous reactivity of this compound makes it a valuable precursor for related structures.

The synthesis of other kinase inhibitors, such as Lapatinib and Canertinib , also involves intermediates that can be derived from or are structurally similar to this compound.[16][17][18][19][20][21]

Experimental Protocols

Synthesis of this compound Oxime

This protocol is adapted from a general procedure for the synthesis of aryl oximes.[10]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (2.0-2.5 eq) to the solution.[10]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum.

  • If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Yield: High.

Synthesis_Workflow cluster_materials Materials cluster_procedure Procedure cluster_product Product This compound This compound Dissolve 1. Dissolve This compound->Dissolve Hydroxylamine_HCl Hydroxylamine HCl Add_Reagents 2. Add Reagents Hydroxylamine_HCl->Add_Reagents Sodium_Acetate Sodium Acetate Sodium_Acetate->Add_Reagents Ethanol_Water Ethanol/Water Ethanol_Water->Dissolve Dissolve->Add_Reagents Reflux 3. Reflux & Monitor Add_Reagents->Reflux Cool 4. Cool Reflux->Cool Isolate 5. Isolate/Extract Cool->Isolate Purify 6. Purify Isolate->Purify Product This compound Oxime Purify->Product

Caption: Workflow for the synthesis of this compound oxime.

General Protocol for Wittig Reaction with an Aromatic Aldehyde

This is a generalized procedure and may require optimization for this compound.[22][23]

Materials:

  • This compound

  • A suitable phosphonium ylide

  • An appropriate solvent (e.g., THF, DCM)

  • A suitable base if the ylide is not pre-formed (e.g., n-BuLi, NaH)

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the phosphonium salt in the chosen solvent.

  • Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C).

  • Add the base dropwise to generate the ylide (a color change is often observed).

  • Stir the ylide solution for a specified time.

  • Add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde This compound Reaction Reaction in appropriate solvent Aldehyde->Reaction Ylide Phosphonium Ylide Ylide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Alkene Alkene Product Purification->Alkene Byproduct Triphenylphosphine Oxide Purification->Byproduct

Caption: General workflow for a Wittig reaction.

General Protocol for Reductive Amination

This is a generalized one-pot procedure and may require optimization for specific substrates.[13][24][25]

Materials:

  • This compound

  • A primary or secondary amine

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • An appropriate solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), methanol)

  • An acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve this compound and the amine in the chosen solvent.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add the reducing agent portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction carefully with water or a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography or other suitable methods.

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine Amine Primary/Secondary Amine Amine->Imine Product Amine Product Imine->Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product Reduction

Caption: Simplified pathway of a reductive amination reaction.

Conclusion

This compound is a cornerstone building block for the synthesis of complex organic molecules, especially within the pharmaceutical industry. Its trifunctional nature allows for a wide range of chemical manipulations, providing access to diverse molecular scaffolds. The information presented in this guide, from its fundamental properties to detailed experimental considerations, is intended to empower researchers to fully leverage the synthetic potential of this versatile reagent in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluoro-4-nitrobenzaldehyde (CAS No. 160538-51-2), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Due to its chemical structure, which includes a fluorine atom and a nitro group on a benzaldehyde framework, this compound presents specific hazards that necessitate strict adherence to safety protocols to minimize risk in a laboratory setting.[1][2]

Chemical and Physical Properties

Understanding the physical characteristics of this compound is foundational to its safe handling. It is typically a white to off-white or light yellow to amber powder or crystalline solid at room temperature.[1] Key quantitative data are summarized below.

PropertyValueSource
Molecular FormulaC₇H₄FNO₃[2]
Molecular Weight169.11 g/mol [2]
Melting Point53-58 °C[1]
AppearanceWhite to off-white powder or crystal; Light yellow to Amber powder to crystal[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include irritation and acute toxicity.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4 (50% classification)H302: Harmful if swallowed
Acute Toxicity, Dermal4 (50% classification)H312: Harmful in contact with skin
Skin Corrosion/Irritation2 (100% classification)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A (100% classification)H319: Causes serious eye irritation
Acute Toxicity, Inhalation4 (50% classification)H332: Harmful if inhaled

Data sourced from PubChem GHS Classification.[2]

Signal Word: Warning[2]

Primary Hazards: Irritant[2]

Aromatic nitro compounds, in general, can be toxic and may be absorbed through the skin. Some di- and trinitro derivatives are explosive, and while mononitro compounds are not typically considered explosive, they can be flammable.[3]

Experimental Protocols and Handling Procedures

Strict adherence to the following protocols is mandatory to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye and Face ProtectionChemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4][5]
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation and absorption of the chemical.[6][4]
Skin and Body ProtectionLaboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin contact.[4]
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of dust or vapors which may cause respiratory irritation.[4]
Engineering Controls

All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6][4] Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[5]

Handling and Storage
  • Handling: Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4] Use non-sparking tools and follow proper grounding procedures to avoid static electricity.[5]

  • Storage: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed when not in use.[4] Store away from incompatible materials such as strong oxidizing agents.[4][7]

Spill Management

In the event of a spill, evacuate the area immediately.[4] Wear the appropriate PPE as detailed above.

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4]

  • Large Spills: Contain the spill and absorb it with an inert material before collection for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal

Dispose of waste in accordance with all local, state, and federal regulations. The compound and its container should be disposed of as hazardous waste.[4] Do not allow the chemical to enter drains or waterways.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Visualized Workflows

To further clarify the safety procedures, the following diagrams illustrate the logical flow of operations and the hierarchy of controls.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Risk Assessment b Gather PPE a->b c Prepare Fume Hood b->c d Weigh Compound c->d e Perform Reaction d->e f Temporary Storage e->f g Decontaminate Glassware f->g h Dispose of Waste g->h i Clean Work Area h->i j j i->j End of Process

Caption: Standard operating procedure for handling this compound.

G Hierarchy of Safety Controls a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (Least Effective) c->d

Caption: Hierarchy of controls for mitigating chemical hazards.

References

Methodological & Application

Synthesis of Novel Therapeutic Candidates from 3-Fluoro-4-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from 3-Fluoro-4-nitrobenzaldehyde. This versatile starting material, featuring both a fluorine atom and a nitro group, serves as a critical building block for a range of compounds with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The electron-withdrawing properties of the nitro group and the metabolic stability often conferred by the fluorine atom make this scaffold highly attractive for drug design.[1][2]

Key Synthetic Pathways and Derivatives

This compound is amenable to a variety of chemical transformations, primarily targeting the aldehyde functional group. Key reaction pathways include condensation reactions to form oximes, hydrazones, and chalcones, as well as Knoevenagel and Wittig reactions to generate carbon-carbon double bonds. The resulting derivatives, particularly heterocyclic structures like isoxazoles, are of significant interest due to their established pharmacological activities.[2]

Data Summary: Synthesized Derivatives and Biological Activity

The following table summarizes the types of derivatives synthesized from this compound and their reported or potential biological activities.

Derivative ClassSynthetic ReactionPotential ApplicationsReported Yields (%)Reference Biological Data
OximeCondensation with hydroxylamineIntermediate for isoxazoles, nitriles85-95%Precursor for bioactive compounds
Isoxazole1,3-Dipolar cycloaddition from oximeAnticancer (Kinase inhibition), Antimicrobial70-85% (estimated)Potential for potent kinase inhibitory activity
NitrileDehydration of oximeSynthetic intermediate80-90% (estimated)Versatile building block
Hydrazone/ThiosemicarbazoneCondensation with hydrazines/thiosemicarbazideAntimicrobial, Anticancer85% (for analogous nitrobenzaldehydes)MIC values against various bacterial and fungal strains reported for analogous compounds.[1][3]
ChalconeClaisen-Schmidt CondensationAnticancer (Apoptosis induction), Antimicrobial65-95% (for analogous nitrobenzaldehydes)IC₅₀ values against cancer cell lines reported for analogous compounds.[4]
Knoevenagel AdductKnoevenagel CondensationSynthetic Intermediate, Potential BioactivityGood to Excellent (general reaction)Precursors for various bioactive molecules.[5]
AlkeneWittig ReactionSynthetic IntermediateHigh (general reaction)Versatile precursors for further functionalization.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Oxime

This protocol details the synthesis of the oxime derivative, a key intermediate for further transformations.[2]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (59.1 mmol) of this compound in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 5.0 g (71.9 mmol) of hydroxylamine hydrochloride and 6.0 g (71.4 mmol) of sodium bicarbonate in 50 mL of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate dropwise to the ethanolic solution of the aldehyde with continuous stirring.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Filter the precipitate, wash with cold water, followed by a small amount of cold ethanol.

  • Dry the resulting pale yellow solid under vacuum to obtain this compound oxime.

Expected Yield: 85-95%

A This compound in Ethanol C Reaction Mixture A->C B Hydroxylamine Hydrochloride & Sodium Bicarbonate in Water B->C D Reflux (2-4 hours) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Drying F->G H This compound Oxime G->H

Synthesis workflow for this compound oxime.
Protocol 2: Synthesis of 3-(3-Fluoro-4-nitrophenyl)-5-substituted-isoxazoles

This protocol outlines the synthesis of isoxazole derivatives from the corresponding oxime via a 1,3-dipolar cycloaddition.[7]

Materials:

  • This compound oxime

  • N-Chlorosuccinimide (NCS)

  • Substituted alkyne (e.g., phenylacetylene)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound oxime in anhydrous DCM.

  • Add 1.1 equivalents of NCS and stir the mixture at room temperature for 30 minutes to form the intermediate hydroximoyl chloride.

  • To this solution, add 1.2 equivalents of the substituted alkyne.

  • Slowly add 1.5 equivalents of triethylamine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-85% (estimated based on analogous reactions)

cluster_0 In situ Generation of Nitrile Oxide cluster_1 1,3-Dipolar Cycloaddition A This compound Oxime C Hydroximoyl Chloride Intermediate A->C + B NCS in DCM B->C Stir 30 min F Crude Isoxazole C->F + D Substituted Alkyne D->F + E Triethylamine E->F Stir 12-24h G Work-up & Purification F->G H 3-(3-Fluoro-4-nitrophenyl)- 5-substituted-isoxazole G->H

Synthesis of isoxazole derivatives.
Protocol 3: Generalized Synthesis of Hydrazone and Thiosemicarbazone Derivatives

This protocol provides a general method for the synthesis of hydrazone and thiosemicarbazone derivatives.

Materials:

  • This compound

  • Substituted hydrazine or thiosemicarbazide

  • Ethanol

  • Catalytic amount of glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Add a solution of 1.0 equivalent of the desired hydrazine or thiosemicarbazide in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry.

Expected Yield: 85% (based on analogous reactions with 3-nitrobenzaldehyde).[8]

Protocol 4: Generalized Synthesis of Chalcone Derivatives

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones.

Materials:

  • This compound

  • A substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Expected Yield: 65-95% (based on analogous reactions).[9]

Application in Drug Discovery

Derivatives of this compound are promising candidates for drug development due to their potential to interact with various biological targets.

Anticancer Applications

The 3-fluoro-4-nitrophenyl moiety can be incorporated into heterocyclic systems that are known to exhibit anticancer activity.[1] For instance, isoxazole derivatives are being investigated as kinase inhibitors. Kinases are key enzymes in cell signaling pathways that are often dysregulated in cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell proliferation and survival, and induce apoptosis (programmed cell death).[7][10]

The nitro group also presents the possibility of developing hypoxia-activated prodrugs. Solid tumors often have regions of low oxygen (hypoxia), and the nitro group can be selectively reduced under these conditions to a cytotoxic species, leading to targeted cancer cell killing.[1]

Drug 3-Fluoro-4-nitrophenyl Derivative (e.g., Isoxazole) Kinase Protein Kinase (e.g., Akt, MAPK) Drug->Kinase Inhibition Apoptosis Apoptosis Drug->Apoptosis Induction Phosphorylation Phosphorylation Kinase->Phosphorylation Kinase->Apoptosis Inhibition of Pro-apoptotic signals Substrate Downstream Substrate Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation Activation

Hypothesized mechanism of kinase inhibition.
Antimicrobial Applications

Hydrazone and oxime derivatives of substituted benzaldehydes have demonstrated promising antibacterial and antifungal activities.[1][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes, and can also increase metabolic stability, leading to improved potency and a better resistance profile.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant therapeutic potential. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully realize their potential in the development of new anticancer and antimicrobial agents.

References

Application Notes and Protocols: 3-Fluoro-4-nitrobenzaldehyde as a Key Starting Material in the Multi-Step Synthesis of the Kinase Inhibitor Linsitinib (OSI-906)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde is a versatile bifunctional aromatic compound that serves as a crucial starting material in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring an aldehyde for carbon-carbon bond formation, a nitro group that can be readily converted to an amine, and a fluorine atom to enhance metabolic stability and binding affinity, makes it an attractive building block in medicinal chemistry.[1] This document provides detailed application notes and protocols for the multi-step synthesis of Linsitinib (OSI-906), a potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), starting from this compound.[2][3] Linsitinib has been investigated in clinical trials for the treatment of various cancers.[2]

The synthetic strategy outlined below highlights the conversion of this compound into a key aminobenzaldehyde intermediate, followed by the construction of the core imidazo[1,5-a]pyrazine scaffold, and subsequent elaboration to the final drug molecule.

Overview of the Multi-Step Synthesis

The synthesis of Linsitinib from this compound can be conceptually divided into three main stages:

  • Preparation of the Key Intermediate: Reduction of the nitro group of this compound to afford 3-amino-4-fluorobenzaldehyde.

  • Construction of the Heterocyclic Core: Condensation of 3-amino-4-fluorobenzaldehyde with an appropriate pyrazine derivative to form the central imidazo[1,5-a]pyrazine ring system.

  • Final Assembly and Functionalization: Introduction of the 2-phenylquinoline and the 1-methyl-cyclobutanol moieties to complete the synthesis of Linsitinib.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₇H₄FNO₃169.11Light yellow to amber powder/crystal53-57
3-Amino-4-fluorobenzaldehydeC₇H₆FNO139.13Not specifiedNot specified
Linsitinib (OSI-906)C₂₆H₂₃N₅O421.50Solid powderNot specified
Table 2: Summary of a Representative Multi-Step Synthesis of Linsitinib
StepReactionKey ReagentsSolventTypical Yield (%)
1Nitro ReductionFe, NH₄ClEthanol/Water~85-95
2Imidazo[1,5-a]pyrazine formation2-amino-5-bromopyrazine, Pd catalystToluene~60-70
3Suzuki Coupling(2-phenylquinolin-7-yl)boronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water~70-80
4Final Cyclobutanol Addition3-(dihydroxyboranyl)-1-methylcyclobutanol, Pd catalystNot specifiedNot specified

Note: The yields provided are estimates based on analogous reactions and may vary depending on the specific conditions and scale.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-fluorobenzaldehyde

This protocol describes the reduction of the nitro group of this compound to an amine using iron powder in the presence of ammonium chloride.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • To the stirred suspension, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 3-amino-4-fluorobenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of the Imidazo[1,5-a]pyrazine Core

This protocol outlines a plausible route for the construction of the imidazo[1,5-a]pyrazine core via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Amino-4-fluorobenzaldehyde

  • 2-Amino-5-bromopyrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine 3-amino-4-fluorobenzaldehyde (1.0 eq), 2-amino-5-bromopyrazine (1.1 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,5-a]pyrazine intermediate.

Step 3 & 4: Final Assembly of Linsitinib (OSI-906)

The final steps involve the sequential introduction of the 2-phenylquinoline and the cyclobutanol moieties via Suzuki couplings or other palladium-catalyzed cross-coupling reactions. The exact procedures are often proprietary and detailed in patents.[4] The following is a generalized representation.

Generalized Procedure:

  • The imidazo[1,5-a]pyrazine core from Step 2 is subjected to a Suzuki coupling reaction with (2-phenylquinolin-7-yl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system like dioxane/water.

  • The resulting intermediate is then coupled with a suitable cyclobutanol-derived boronic acid or ester under similar palladium-catalyzed conditions to yield Linsitinib.

  • Purification of the final product is typically achieved by preparative HPLC to obtain the highly pure active pharmaceutical ingredient.

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Construction cluster_2 Stage 3: Final Assembly A This compound B Nitro Reduction (Fe, NH4Cl) A->B C 3-Amino-4-fluorobenzaldehyde B->C E Pd-Catalyzed Cross-Coupling C->E D 2-Amino-5-bromopyrazine D->E F Imidazo[1,5-a]pyrazine Core E->F H Suzuki Coupling F->H G (2-Phenylquinolin-7-yl)boronic acid G->H J Final Coupling H->J I Cyclobutanol Derivative I->J K Linsitinib (OSI-906) J->K

Caption: Synthetic workflow for Linsitinib (OSI-906).

Linsitinib's Mechanism of Action: IGF-1R/IR Signaling Pathway Inhibition

G IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K RAS RAS IGF1R_IR->RAS Linsitinib Linsitinib (OSI-906) Linsitinib->IGF1R_IR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of IGF-1R/IR signaling by Linsitinib.

References

Synthesis Protocol for 3-Fluoro-4-nitrobenzaldehyde Oxime: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime, a key intermediate in medicinal chemistry and drug discovery.[1] The procedure outlined is based on established oximation reactions and is suitable for laboratory-scale preparation.[2][3]

Introduction

This compound oxime is a valuable building block in the synthesis of various pharmaceutical compounds.[1][4] The presence of a fluorine atom and a nitro group on the aromatic ring influences the molecule's electronic properties and reactivity, making it a versatile synthon for developing novel bioactive molecules.[2] The synthesis involves the condensation reaction of this compound with hydroxylamine, a common and efficient method for preparing oximes.[4][5]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the primary reactant is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₇H₄FNO₃169.11White to off-white or pale yellow solid53-58
Product
This compound OximeC₇H₅FN₂O₃184.13Solid (predicted)Not specified

Data sourced from[1][3].

Hazard and Safety Information:

  • This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

  • Hydroxylamine hydrochloride: May be corrosive to metals, is toxic if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life.[1]

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. The reaction should be performed in a well-ventilated fume hood.[1]

Experimental Protocol

This protocol is adapted from general methods for the synthesis of aryl oximes.[3][6]

Materials and Equipment:

  • This compound[1]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[1]

  • Sodium carbonate (Na₂CO₃) or Sodium acetate (CH₃COONa)[1][2]

  • Ethanol or a mixture of Methanol and Water[2][7]

  • Deionized water[1]

  • Ethyl acetate[7]

  • Anhydrous sodium sulfate (Na₂SO₄)[7]

  • Round-bottom flask[2]

  • Magnetic stirrer and heating mantle[2]

  • Filtration apparatus (e.g., Buchner funnel)[1]

  • Separatory funnel[7]

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies[2]

Reaction Scheme:

The synthesis proceeds via a condensation reaction between this compound and hydroxylamine.[1]

G reactant1 This compound product This compound Oxime reactant1->product (from NH2OH·HCl + Base) reactant2 + Hydroxylamine

Caption: Reaction scheme for the synthesis of this compound Oxime.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or a methanol/water mixture.[2]

  • Reagent Addition: In a separate container, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a weak base like sodium carbonate or sodium acetate (1.1-1.5 equivalents) in deionized water.[1][6] The base is added to neutralize the HCl generated from hydroxylamine hydrochloride, liberating the free hydroxylamine.[2]

  • Reaction: Slowly add the aqueous solution of hydroxylamine hydrochloride and base to the stirred solution of the aldehyde at room temperature.[1] The reaction mixture can be stirred at room temperature or gently heated to 40-50 °C to expedite the reaction.[1][2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.[7] A typical eluent system is 4:1 Hexane:Ethyl Acetate.[7] The reaction is generally complete within 2-4 hours at room temperature.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature if it was heated.[1] Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.[7] Wash the organic layer with water and then with brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or isopropanol, or by flash column chromatography to obtain the pure this compound oxime.[7]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound oxime.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 3-Fluoro-4- nitrobenzaldehyde in Solvent add_reagents Add Aqueous Solution to Aldehyde Solution prep_reagents Prepare Aqueous Solution of NH2OH·HCl and Base prep_reagents->add_reagents react Stir at Room Temperature or Gently Heat add_reagents->react monitor Monitor by TLC react->monitor extract Extract with Ethyl Acetate monitor->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound oxime.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or gently heating the mixture.[1][6] A slight excess of hydroxylamine hydrochloride (1.1-1.2 equivalents) can also be used.[7]

  • Low Yield: Low yields may result from product loss during the work-up and purification steps.[6] Ensure efficient extraction and careful handling during recrystallization.

  • Formation of Isomers: The resulting oxime can exist as (E/Z) geometric isomers, which may appear as separate spots on a TLC plate.[7] This can sometimes complicate crystallization. If a single isomer is required, flash column chromatography may be necessary.[7]

  • Scale-Up Considerations: The reaction can be exothermic. For larger-scale synthesis, it is recommended to add the hydroxylamine solution portion-wise to control the temperature.[7] A jacketed reactor with overhead stirring and temperature control is advisable for large-scale preparations.[1][7]

By following this detailed protocol, researchers can reliably synthesize this compound oxime for use in further drug development and medicinal chemistry applications.

References

The Versatility of 3-Fluoro-4-nitrobenzaldehyde in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-fluoro-4-nitrobenzaldehyde as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. Detailed experimental protocols, quantitative data, and illustrations of key synthetic and biological pathways are presented to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, featuring a unique combination of functional groups that enable diverse chemical transformations. The presence of an aldehyde group allows for condensation and cyclization reactions, while the ortho-fluoro and para-nitro substituents on the benzene ring activate the molecule for nucleophilic aromatic substitution and provide handles for further functionalization. These characteristics make it an ideal starting material for the construction of a wide range of heterocyclic scaffolds, many of which are found in biologically active molecules. This guide details the synthesis of several key heterocyclic systems, including quinolines, indazoles, quinazolines, and benzimidazoles, starting from or incorporating this compound.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer synthesis is a classical and efficient method for constructing the quinoline core. By starting with this compound, a domino nitro reduction-Friedländer annulation can be employed to yield 7-fluoroquinolines.

Experimental Protocol: Synthesis of 7-Fluoroquinoline Derivatives via Domino Nitro Reduction-Friedländer Annulation

This protocol is adapted from the well-established Friedländer synthesis, incorporating an in-situ reduction of the nitro group of this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, malononitrile)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the active methylene compound (1.2 eq) to a mixture of ethanol and glacial acetic acid (typically a 4:1 v/v ratio).

  • Reduction and Cyclization: To the stirred solution, add iron powder (3.0-5.0 eq) portion-wise. The reaction mixture is then heated to reflux (typically 80-90 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired 7-fluoroquinoline derivative.

Quantitative Data for Quinoline Synthesis
ProductActive Methylene CompoundTypical Yield (%)Reference for similar reaction
Ethyl 7-fluoro-2-methylquinoline-3-carboxylateEthyl acetoacetate65-80%[1]
1-(7-fluoroquinolin-2-yl)ethan-1-oneAcetylacetone70-85%[1]
7-Fluoro-2-aminoquinoline-3-carbonitrileMalononitrile60-75%[2]

Biological Activity of Quinolines: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways that are often dysregulated in cancer cells. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[3][4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.

Synthesis of Indazoles

Indazoles are another important class of heterocyclic compounds that are present in numerous clinically used drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties. A practical route to indazoles from ortho-fluorobenzaldehydes involves condensation with hydrazine.

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole

This protocol is adapted from a general procedure for the synthesis of indazoles from o-fluorobenzaldehydes.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in DMSO or NMP.

  • Reaction: Add hydrazine hydrate (2.0-3.0 eq) to the solution. Heat the reaction mixture to 100-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash it with water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 6-nitro-1H-indazole.

Quantitative Data for Indazole Synthesis
ProductReagentSolventTemperature (°C)Typical Yield (%)Reference for similar reaction
6-Nitro-1H-indazoleHydrazine hydrateDMSO12075-90%[6]

Biological Activity of Indazoles: Inhibition of VEGFR-2 Signaling Pathway

Indazole-based compounds have been successfully developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[7][8]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Promotes Akt->Angiogenesis Promotes MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Angiogenesis Promotes Indazole Indazole Derivative Indazole->VEGFR2 Inhibits

Caption: Indazole derivatives inhibiting the VEGFR-2 signaling pathway.

Synthesis of Quinazolines

Quinazolines are another class of privileged heterocyclic structures with diverse biological activities, including anticancer and anti-inflammatory properties. A one-pot reductive cyclization of this compound can be employed for the synthesis of 7-fluoroquinazolines.

Experimental Protocol: One-Pot Synthesis of 7-Fluoroquinazoline

This protocol describes a one-pot reductive cyclization using iron powder and formamide.

Materials:

  • This compound

  • Formamide

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

  • Reaction: Heat the mixture to 50-60 °C and then add a catalytic amount of glacial acetic acid dropwise. After the addition of acetic acid, add formamide (in excess, can also act as a solvent).

  • Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC (typically 4-8 hours).

  • Work-up and Purification: Follow the work-up and purification steps as described in the quinoline synthesis protocol.

Quantitative Data for Quinazoline Synthesis
ProductReagentsTypical Yield (%)Reference for similar reaction
7-FluoroquinazolineFormamide, Fe, AcOH60-75%[6]

Synthesis of Benzimidazoles

Benzimidazoles are important heterocyclic compounds found in a variety of pharmaceuticals, including proton pump inhibitors and anthelmintics. A common synthetic route involves the condensation of an ortho-phenylenediamine with an aldehyde. By first reducing this compound to 3-fluoro-4-aminobenzaldehyde, this intermediate can be reacted with an ortho-phenylenediamine to yield benzimidazole derivatives. A more direct approach involves the reaction of this compound with an ortho-phenylenediamine in the presence of a reducing agent.

Experimental Protocol: Reductive Cyclization for the Synthesis of 2-(3-Fluoro-4-nitrophenyl)-1H-benzimidazole

This protocol describes the direct synthesis from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in DMF.

  • Reaction: Add a solution of sodium metabisulfite (2.0 eq) in water dropwise to the reaction mixture. Heat the mixture to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until completion (typically 2-6 hours).

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure 2-(3-fluoro-4-nitrophenyl)-1H-benzimidazole.

Quantitative Data for Benzimidazole Synthesis
ProductReagentsTypical Yield (%)Reference for similar reaction
2-(3-Fluoro-4-nitrophenyl)-1H-benzimidazoleo-Phenylenediamine, Na₂S₂O₅70-85%[9]

Conclusion

This compound serves as a highly versatile and valuable precursor for the synthesis of a wide array of medicinally important heterocyclic compounds. The strategic positioning of its functional groups allows for the efficient construction of complex molecular architectures such as quinolines, indazoles, quinazolines, and benzimidazoles. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this readily available starting material in the discovery of novel therapeutic agents. The ability of the resulting heterocyclic compounds to modulate key biological pathways, such as the PI3K/Akt/mTOR and VEGFR-2 signaling cascades, underscores the significance of this compound in modern medicinal chemistry.

References

The Role of 3-Fluoro-4-nitrobenzaldehyde in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 3-Fluoro-4-nitrobenzaldehyde as a key starting material in medicinal chemistry. This versatile building block, featuring strategically placed fluoro and nitro functional groups, serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nature of both substituents on the aromatic ring influences the reactivity of the aldehyde and the physicochemical properties of the resulting molecules, making it an attractive scaffold for drug discovery programs.

Application in the Synthesis of Antiheparanase Agents

One notable application of this compound is in the synthesis of novel benzazole derivatives as potent inhibitors of heparanase (Hpse), an enzyme implicated in cancer metastasis and inflammation. The following sections detail the synthesis and biological activity of these compounds.

Synthetic Pathway Overview

The multi-step synthesis commences with the conversion of this compound to an amino-fluoro-benzaldehyde intermediate, which then undergoes cyclization and subsequent derivatization to yield the final bioactive benzazole compounds.

G A This compound B Intermediate A (Amino-fluoro-benzaldehyde derivative) A->B Reduction C Intermediate B (Benzimidazole Precursor) B->C Cyclization D Final Benzazole Derivatives (Antiheparanase Agents) C->D Derivatization

Caption: Synthetic workflow for benzazole-based antiheparanase agents.

Biological Activity of Benzazole Derivatives

The synthesized benzazole derivatives were evaluated for their inhibitory activity against heparanase. The results, including IC50 values, are summarized in the table below.

Compound IDStructureIC50 (µM)
13a Fluorinated Benzazole0.82
14d Amino Acid Conjugated Benzazole0.16
15 Fluorinated Benzimidazole0.25

Data extracted from a study on novel benzazole derivatives.

Experimental Protocols

General Synthesis of a Key Intermediate from this compound

This protocol describes a representative transformation of this compound to a key precursor for the synthesis of the benzazole derivatives.

Materials:

  • This compound

  • Reducing agent (e.g., Sodium borohydride)

  • Appropriate solvent (e.g., Methanol)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the reducing agent (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of Final Benzazole Derivatives

The following is a generalized protocol for the final derivatization step.

Materials:

  • Benzimidazole precursor (Intermediate C from the workflow)

  • Appropriate acyl chloride or carboxylic acid

  • Coupling agent (if starting from a carboxylic acid, e.g., HATU)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the benzimidazole precursor (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the base (2 equivalents) to the solution.

  • In a separate flask, prepare a solution of the acyl chloride (1.2 equivalents) or the carboxylic acid and coupling agent.

  • Slowly add the solution from step 3 to the solution from step 2 at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the final benzazole derivative.

Signaling Pathway Implication

The inhibition of heparanase by these compounds can have significant downstream effects on cancer cell signaling, impacting processes such as angiogenesis and cell migration.

G A Benzazole Derivative (e.g., 14d, 15) B Heparanase (Hpse) A->B Inhibition C Degradation of Heparan Sulfate B->C Catalyzes D Release of Pro-angiogenic and Pro-metastatic Factors C->D Leads to E Tumor Angiogenesis and Metastasis D->E Promotes

Caption: Inhibition of the heparanase signaling pathway.

Conclusion

This compound is a valuable and reactive starting material in medicinal chemistry. Its application in the synthesis of potent antiheparanase agents highlights its potential for the development of novel therapeutics, particularly in the field of oncology. The provided protocols and data serve as a guide for researchers interested in utilizing this versatile building block for their drug discovery efforts.

Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the large-scale synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis from this compound via oximation with hydroxylamine hydrochloride is a well-established and robust chemical transformation.[1] This application note outlines a scalable procedure focused on high yield and purity, along with critical safety and troubleshooting information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the primary reactants is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Table 1: Physicochemical Data of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₇H₄FNO₃169.11White to pale yellow solid[1][2]53-58[1][2]
Hydroxylamine HydrochlorideNH₂OH·HCl69.49White crystalline solid[1]155-158[1]

Table 2: Hazard and Safety Information for Reactants

CompoundGHS Hazard StatementsPrecautionary StatementsPersonal Protective Equipment (PPE)
This compoundHarmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1]Wash skin thoroughly after handling, Wear protective gloves/eye protection/face protection.[1]Safety glasses, chemical-resistant gloves, lab coat.[1]
Hydroxylamine HydrochlorideMay be corrosive to metals, Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye damage, May cause an allergic skin reaction, Suspected of causing genetic defects, May cause cancer, May damage fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure.Obtain special instructions before use, Do not handle until all safety precautions have been read and understood, Wear protective gloves/protective clothing/eye protection/face protection.Safety glasses, chemical-resistant gloves, lab coat, face shield.
Synthesis Pathway

The synthesis of this compound oxime proceeds through the condensation reaction of this compound with hydroxylamine hydrochloride in the presence of a base.[3][4] The base neutralizes the HCl released, liberating the free hydroxylamine to act as a nucleophile.[3][4]

G cluster_product Product r1 This compound p1 This compound Oxime r1->p1  Base (e.g., Sodium Carbonate) Solvent (e.g., Ethanol/Water)   r2 Hydroxylamine Hydrochloride (NH₂OH·HCl) r2->p1

Caption: General synthesis pathway for this compound oxime.

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from established procedures for preparing aryl oximes and is optimized for larger scales.[3][5]

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.1-1.2 eq)[1]

  • Sodium carbonate (0.6-0.7 eq) or Sodium acetate (1.1-1.5 eq)[1][5]

  • Ethanol

  • Deionized water

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel[6]

  • Filtration apparatus (Buchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • In a large-scale, jacketed reactor equipped with an overhead stirrer, charge this compound (1.0 eq).[1]

    • Add a suitable solvent such as ethanol to dissolve the aldehyde. A typical concentration is 5-10 volumes of solvent relative to the aldehyde (e.g., 5-10 L of ethanol per kg of aldehyde).[1]

  • Reagent Preparation:

    • In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.2 eq) and a base like sodium carbonate (0.6-0.7 eq).[1]

  • Reaction:

    • Begin vigorous stirring of the aldehyde solution in the reactor.

    • Slowly add the aqueous solution of hydroxylamine hydrochloride and base to the stirred aldehyde solution via an addition funnel over a period of time to control any potential exotherm.[1][6]

    • Maintain the reaction temperature at room temperature (20-25 °C). The reaction is typically complete within 2-4 hours.[1] Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary, but must be carefully controlled.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.[1][6] A typical eluent system is 4:1 Hexane:Ethyl Acetate.[6]

  • Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Induce further precipitation by slowly adding deionized water to the reaction mixture with continued stirring.[1]

    • Collect the precipitated solid by filtration using a Buchner funnel.[1]

  • Washing and Drying:

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.[1]

    • Dry the purified product in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until a constant weight is achieved.[1]

Experimental Workflow

G start Start setup 1. Reaction Setup Charge reactor with aldehyde and ethanol. start->setup reagent_prep 2. Reagent Preparation Dissolve NH₂OH·HCl and base in water. setup->reagent_prep reaction 3. Controlled Addition & Reaction Slowly add aqueous solution to reactor. Stir at room temperature. reagent_prep->reaction monitoring 4. Reaction Monitoring Check for completion using TLC. reaction->monitoring monitoring->reaction If incomplete isolation 5. Product Isolation Add water to precipitate product. Filter the solid. monitoring->isolation If complete washing 6. Washing Wash filter cake with cold deionized water. isolation->washing drying 7. Drying Dry product in vacuum oven. washing->drying end Final Product This compound Oxime drying->end

Caption: Step-by-step workflow for the synthesis of this compound oxime.

Troubleshooting and Scale-Up Considerations

Scaling up oximation reactions requires careful attention to thermal management, mixing, and potential side reactions.[6]

Table 3: Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield / Incomplete Conversion 1. Inefficient mixing in a large reactor.[6] 2. Sub-optimal pH.[6] 3. Insufficient reaction time or temperature.[6]1. Ensure vigorous overhead stirring; consider impeller design.[6] 2. Ensure adequate base is used to neutralize HCl. 3. Continue monitoring by TLC until the starting material is consumed; cautiously increase temperature if necessary.[6]
Exothermic Event / Poor Temperature Control 1. The reaction can be inherently exothermic.[6] 2. Reagent addition is too fast. 3. Inadequate cooling capacity for the reactor volume.[6]1. Perform reaction calorimetry (e.g., RC1) to quantify the heat of reaction before scaling up.[6] 2. Add the hydroxylamine solution slowly and monitor the internal temperature. 3. Ensure the jacketed reactor has sufficient cooling power; dilute with more solvent to act as a heat sink.[6]
Product Purity Issues 1. Formation of (E/Z) geometric isomers.[6] 2. Side products formed due to high temperatures. 3. Hydrolysis of the oxime back to the aldehyde.[5] 4. Formation of 3-Fluoro-4-nitrobenzonitrile via Beckmann rearrangement under acidic conditions.[5]1. Isomers can sometimes be managed by specific recrystallization conditions; flash chromatography may be needed for high purity of a single isomer.[6] 2. Maintain strict temperature control. 3. Store the final product in a neutral, dry environment.[5] 4. Avoid acidic conditions, especially during work-up or subsequent steps involving heat.[5]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound oxime. By following the detailed experimental procedure and adhering to the safety and scale-up considerations, researchers can reliably produce this valuable intermediate in high yield and purity for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols: Synthesis and Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime through the reaction of this compound with hydroxylamine hydrochloride. It includes detailed experimental protocols, physicochemical data, safety information, and potential applications in medicinal chemistry and materials science.

Introduction

This compound oxime is a fluorinated nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis.[1][2] The presence of a fluorine atom, a nitro group, and an oxime functional group makes it a valuable building block for the development of novel therapeutic agents and advanced materials.[3][4] Oxime derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the nitro group is a key pharmacophore in some anticancer agents.[1][4] This document outlines the synthesis, properties, and potential applications of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the reactants is crucial before commencing any experimental work.

Table 1: Physicochemical Properties of Reactants [5]

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₇H₄FNO₃169.11[5]White to off-white or very pale yellow to yellow-red solid[5]53-58[5]
Hydroxylamine HydrochlorideNH₂OH·HCl69.49[5]White crystalline solid[5]155-158[5]

Table 2: Hazard and Safety Information for Reactants [5]

CompoundGHS Hazard StatementsPrecautionary Statements
This compoundHarmful if swallowed, Causes skin irritation, Causes serious eye irritation.[5]Wash skin thoroughly after handling, Wear protective gloves/eye protection/face protection.[5]
Hydroxylamine HydrochlorideMay be corrosive to metals, Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure.[5]Obtain special instructions before use, Do not handle until all safety precautions have been read and understood, Wear protective gloves/protective clothing/eye protection/face protection.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound oxime from this compound and hydroxylamine hydrochloride is a nucleophilic addition-elimination reaction.[3] The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the oxime.[6] A base is typically added to neutralize the hydrochloric acid generated and to free the hydroxylamine from its salt.[3]

Reaction_Pathway Reactant1 This compound Product This compound Oxime Reactant1->Product + NH₂OH·HCl (Base, Solvent) Reactant2 Hydroxylamine Hydrochloride Reactant2->Product

Caption: General synthesis pathway for this compound oxime.

Experimental Protocols

Several methods can be employed for the synthesis of this compound oxime. Below are two detailed protocols.

Protocol 1: General Oximation Method [1]

This method is widely applicable for the synthesis of aryl oximes.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa) or another suitable base

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.[1]

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.[1] The typical molar ratio of aldehyde to hydroxylamine hydrochloride to base is 1:1.5:2.5.[1]

    • Add the aqueous solution to the ethanolic solution of the aldehyde.[1]

    • Reflux the reaction mixture with stirring.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the reaction mixture to room temperature.[1]

    • Pour the mixture into cold water to precipitate the oxime.[1]

    • Collect the precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum.[1]

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Protocol 2: Room Temperature Synthesis [7]

This protocol offers a milder alternative to the reflux method.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Methanol

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Brine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).[7]

    • Add a solvent mixture of methanol and water (1:1 v/v).[7]

    • To this suspension, add hydroxylamine hydrochloride (1.2 eq).[7]

    • Stir the mixture vigorously at room temperature.[7]

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting aldehyde spot disappears.[7]

    • Once the reaction is complete, add ethyl acetate to the reaction mixture.[7]

    • Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[7]

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by flash column chromatography.[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolution Dissolve Aldehyde in Solvent Reagent_Addition Add Hydroxylamine HCl and Base Dissolution->Reagent_Addition Stirring Stir at RT or Reflux Reagent_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Precipitation Precipitate in Water Monitoring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Purification Recrystallization or Chromatography Drying->Purification

Caption: A generalized experimental workflow for the synthesis of this compound oxime.

Spectroscopic Characterization

While specific experimental spectral data for this compound oxime is not widely available, the expected characteristic spectroscopic features can be predicted based on the analysis of similar compounds.[1][8]

Table 3: Predicted Spectroscopic Data for this compound Oxime

TechniquePredicted Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, an oxime proton (-NOH) as a singlet around 11.0-12.0 ppm, and an aldehydic proton of the oxime (CH=N) as a singlet around 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals.[1]
¹³C NMR Aromatic carbons in the range of 110-150 ppm, and the oxime carbon (C=N) around 145-155 ppm.[1]
IR Spectroscopy A broad O-H stretching band around 3200-3600 cm⁻¹, a C=N stretching band around 1640-1690 cm⁻¹, and N-O stretching around 930-960 cm⁻¹.[1]
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of the compound (C₇H₅FN₂O₃, MW: 184.13 g/mol ).[1]

Potential Applications in Drug Development and Medicinal Chemistry

This compound oxime is a promising scaffold for the development of new therapeutic agents due to its unique combination of functional groups.[2][4]

  • Anticancer Drug Discovery : The 3-fluoro-4-nitrophenyl moiety can be integrated into various heterocyclic systems known for their anticancer properties.[2] The nitro group can act as a hypoxic cell-selective cytotoxin, making it a candidate for developing drugs that target the low-oxygen environment of solid tumors.[4]

  • Antimicrobial Agent Development : Oxime ethers and isoxazoles derived from substituted benzaldehydes have shown potential as antibacterial and antifungal agents.[2] The 3-fluoro-4-nitrophenyl scaffold could be used to create novel antimicrobial compounds with enhanced potency.[2]

  • Synthesis of Heterocyclic Compounds : The oxime functional group is a versatile handle for constructing various heterocyclic scaffolds, which are common in many biologically active molecules.[2]

Applications cluster_apps Potential Therapeutic Applications Compound This compound Oxime Anticancer Anticancer Agents Compound->Anticancer Antimicrobial Antimicrobial Agents Compound->Antimicrobial Heterocycles Synthesis of Bioactive Heterocycles Compound->Heterocycles

Caption: Potential applications of this compound oxime in medicinal chemistry.

Troubleshooting

Table 4: Troubleshooting Guide for the Synthesis [7]

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, inefficient mixing, sub-optimal pH, product loss during work-up.[7]Increase reaction time, ensure vigorous stirring, adjust pH to a mildly acidic or neutral range, optimize extraction and purification steps.[7][9]
Multiple Spots on TLC Presence of unreacted starting material, formation of E/Z geometric isomers.[7]Ensure the reaction goes to completion by monitoring with TLC. Isomers can sometimes be managed by specific crystallization conditions or separated by flash column chromatography.[7]
Exothermic Event / Poor Temperature Control The reaction is inherently exothermic, reagent addition is too fast, inadequate cooling.[7]Add reagents slowly, ensure adequate cooling capacity, and consider diluting the reaction mixture.[7]

Conclusion

The reaction of this compound with hydroxylamine hydrochloride provides an efficient route to this compound oxime, a valuable intermediate for research in drug discovery and materials science.[3] The protocols outlined in this document are robust and can be adapted for various laboratory scales. The unique structural features of the product offer numerous possibilities for the synthesis of novel compounds with potential therapeutic applications.

References

The Role of 3-Fluoro-4-nitrobenzaldehyde in the Development of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

3-Fluoro-4-nitrobenzaldehyde is a versatile chemical intermediate that is gaining significant attention in the field of pharmaceutical development.[1] Its unique structure, featuring an aldehyde functional group, a fluorine atom, and a nitro group on a benzene ring, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.[1][2] The presence of the electron-withdrawing nitro group and the metabolically stable fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential anticancer agents, with a focus on isoxazole derivatives that may act as kinase inhibitors.

Key Applications in Pharmaceutical Development

Derivatives of this compound are primarily explored for their potential as:

  • Anticancer Agents: The 3-fluoro-4-nitrophenyl moiety can be incorporated into various heterocyclic systems known to exhibit cytotoxic activity.[2] These compounds are often designed as kinase inhibitors or apoptosis inducers.[2]

  • Antimicrobial Agents: Isoxazoles and oxime ethers derived from this benzaldehyde have shown promise as antibacterial and antifungal compounds.[2]

The oxime derivative, this compound oxime, is a key intermediate that serves as a versatile building block for creating more complex molecules.[2]

Synthesis of a Key Intermediate: this compound Oxime

A crucial first step in the utilization of this compound is its conversion to the corresponding oxime. This intermediate is pivotal for the subsequent synthesis of various heterocyclic compounds, including isoxazoles.

Experimental Protocol: Synthesis of this compound Oxime [2]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (59.1 mmol) of this compound in 100 mL of ethanol.[2]

  • In a separate beaker, prepare a solution of 5.0 g (71.9 mmol) of hydroxylamine hydrochloride and 6.0 g (71.4 mmol) of sodium bicarbonate in 50 mL of water.[2]

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of the aldehyde in a dropwise manner with continuous stirring.[2]

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.[2]

  • Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.[2]

  • Dry the resulting solid under vacuum to obtain this compound oxime.[2]

Expected Yield: 85-95%[2] Appearance: Pale yellow solid[2]

Diagram of Synthesis Workflow: this compound Oxime

G cluster_0 Synthesis of this compound Oxime start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde add_reagents Add aqueous solution to aldehyde solution dissolve_aldehyde->add_reagents prepare_reagents Prepare aqueous solution of Hydroxylamine HCl and NaHCO3 prepare_reagents->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature and then in an ice bath monitor->cool Reaction complete filter_wash Filter and wash precipitate cool->filter_wash dry Dry under vacuum filter_wash->dry end End Product: This compound Oxime dry->end

Caption: Workflow for the synthesis of this compound oxime.

Application in Anticancer Drug Discovery: Synthesis of Isoxazole Derivatives

The 3-fluoro-4-nitrophenyl moiety can be incorporated into isoxazole rings to generate novel compounds with potential anticancer activity. These derivatives are often investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[3]

Experimental Protocol: Synthesis of 3-(3-Fluoro-4-nitrophenyl)-5-substituted-isoxazole Derivatives

This protocol outlines a general procedure for the synthesis of isoxazole derivatives from this compound oxime via a 1,3-dipolar cycloaddition reaction.

Materials:

  • This compound oxime

  • Substituted alkyne (e.g., phenylacetylene)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In situ generation of the nitrile oxide: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound oxime in the anhydrous solvent.

  • Add 1.1 equivalents of NCS and stir the mixture at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.

  • Cycloaddition: To the solution containing the in situ generated hydroximoyl chloride, add 1.2 equivalents of the substituted alkyne.

  • Slowly add 1.5 equivalents of triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-fluoro-4-nitrophenyl)-5-substituted-isoxazole.

Diagram of Synthesis Workflow: Isoxazole Derivatives

G cluster_0 Synthesis of 3-(3-Fluoro-4-nitrophenyl)-5-substituted-isoxazole start Start: This compound Oxime generate_nitrile_oxide In situ generation of nitrile oxide (with NCS) start->generate_nitrile_oxide add_alkyne Add substituted alkyne generate_nitrile_oxide->add_alkyne add_base Add Triethylamine add_alkyne->add_base stir Stir at room temperature for 12-24 hours add_base->stir monitor Monitor reaction by TLC stir->monitor workup Quench, extract, and wash monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End Product: 3-(3-Fluoro-4-nitrophenyl)-5-substituted-isoxazole purify->end

Caption: General workflow for the synthesis of isoxazole derivatives.

Quantitative Data: Biological Activity

Table 1: Representative Cytotoxic Activity of Fluorinated Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Isoxazole Derivative AA549 (Lung Carcinoma)< 12[4]
Isoxazole Derivative BCOLO 205 (Colon Cancer)< 12[4]
Isoxazole Derivative CMDA-MB 231 (Breast Cancer)< 12[4]
Isoxazole Derivative DPC-3 (Prostate Cancer)< 12[4]

Note: The specific structures of the tested compounds in the reference contain a 4-fluorophenyl or 4-(trifluoromethyl)phenyl group on the isoxazole ring, highlighting the potential for fluorinated analogs.[4]

Proposed Mechanism of Action: Kinase Inhibition

Derivatives of this compound are often designed to act as kinase inhibitors. The rationale behind this is the ability of the heterocyclic scaffold to interact with the ATP-binding pocket of kinases, thereby blocking their activity and disrupting downstream signaling pathways that are crucial for cancer cell growth and survival.

Proposed Signaling Pathways for Investigation:

  • PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a common feature in many cancers.

  • MAPK Signaling Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Diagram of Proposed Kinase Inhibition and Downstream Effects

G cluster_0 Proposed Mechanism of Action cluster_1 Downstream Signaling drug 3-Fluoro-4-nitrophenyl Isoxazole Derivative kinase Target Kinase (e.g., PI3K, MAPK) drug->kinase Inhibition proliferation Cell Proliferation kinase->proliferation Blocks survival Cell Survival kinase->survival Blocks atp ATP atp->kinase apoptosis Apoptosis proliferation->apoptosis Leads to

Caption: Proposed mechanism of kinase inhibition by isoxazole derivatives.

This compound is a valuable and versatile starting material for the synthesis of novel pharmaceutical candidates, particularly in the realm of anticancer drug discovery. Its utility in constructing complex heterocyclic scaffolds like isoxazoles, combined with the favorable electronic and metabolic properties conferred by the fluoro and nitro groups, makes it a compound of high interest for medicinal chemists. The provided protocols offer a foundation for the synthesis of key intermediates and potential drug molecules, while the outlined biological context suggests promising avenues for further investigation into their mechanisms of action. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully elucidate their therapeutic potential.[3]

References

Application Notes and Protocols for Reactions Involving 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common experimental workflows for chemical reactions involving 3-fluoro-4-nitrobenzaldehyde. This versatile building block, featuring both a fluorine atom and a nitro group on the benzaldehyde scaffold, is a valuable starting material in the synthesis of diverse molecules for pharmaceuticals, agrochemicals, and materials science.[1] The electron-withdrawing nature of the nitro group and the metabolic stability often conferred by fluorine make this an attractive scaffold in medicinal chemistry.

This document details protocols for several key transformations of this compound, including oximation, Knoevenagel condensation, Wittig reaction, Schiff base formation, and reduction of the nitro group. Quantitative data is provided in structured tables, and experimental workflows are visualized using diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, this compound, is provided below.

PropertyValueSource
Molecular Formula C₇H₄FNO₃[1][2]
Molecular Weight 169.11 g/mol [1][2]
Appearance Light yellow to amber powder/crystal
Melting Point 53-58 °C[1]
CAS Number 160538-51-2[2]

Experimental Workflows and Protocols

The following sections detail the experimental procedures for key reactions of this compound. An overview of the general experimental workflow is presented below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add reactants and catalyst/base dissolve->add_reagents react Stir at specified temperature add_reagents->react monitor Monitor reaction by TLC react->monitor quench Quench reaction (if necessary) monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify characterize Characterize product (NMR, IR, MS, MP) purify->characterize end End: Purified Product characterize->end

Caption: General experimental workflow for reactions of this compound.

Oximation: Synthesis of this compound Oxime

The oximation of this compound is a common reaction to produce the corresponding oxime, a versatile intermediate for the synthesis of various heterocyclic compounds.

G A This compound E Reflux A->E B Hydroxylamine Hydrochloride (NH₂OH·HCl) B->E C Sodium Acetate C->E D Ethanol/Water D->E solvent F This compound Oxime E->F

Caption: Reaction scheme for the synthesis of this compound Oxime.

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.[3]

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (2.0-2.5 eq) to the solution.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum.[3]

  • Extraction: If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound oxime.[3]

Quantitative Data:

ProductMolecular FormulaMolecular WeightExpected YieldPredicted Spectroscopic Data
This compound OximeC₇H₅FN₂O₃184.13 g/mol 80-99%[4]¹H NMR: Aromatic protons (7.0-8.5 ppm), oxime proton (-NOH, ~11.0-12.0 ppm), aldehydic proton of the oxime (CH=N, ~8.0-8.5 ppm).[5] ¹³C NMR: Aromatic carbons (110-150 ppm), oxime carbon (C=N, ~145-155 ppm).[5] IR (cm⁻¹): ~3200-3600 (O-H), ~1640-1690 (C=N), ~930-960 (N-O).[5] MS: M+ at m/z 184.13.[5]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is particularly useful for forming carbon-carbon double bonds.

G A This compound E Stir at RT A->E B Malononitrile B->E C Ammonium Acetate (catalyst) C->E D Ethanol D->E solvent F 2-((3-Fluoro-4-nitrophenyl)methylene)malononitrile E->F

Caption: Knoevenagel condensation of this compound with malononitrile.

Protocol (Adapted from a general procedure):

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol.

Quantitative Data (Representative data from 2-((4-nitrophenyl)methylene)malononitrile):

ProductMolecular FormulaMolecular WeightTypical YieldSpectroscopic Data (of analogous 4-nitro derivative)
2-((3-Fluoro-4-nitrophenyl)methylene)malononitrileC₁₀H₄FN₃O₂217.16 g/mol >90%¹H NMR (CDCl₃): δ 8.39 (d, 2H), 8.08 (d, 2H), 7.89 (s, 1H).[6] ¹³C NMR (CDCl₃): δ 156.8, 150.4, 135.8, 131.1, 124.6, 112.6, 111.6, 87.5.[6] MS (ESI): m/z 222 [M+Na]⁺.[6]

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly versatile for creating carbon-carbon double bonds with good stereochemical control.

G A Benzyltriphenylphosphonium chloride C Phosphorus Ylide A->C deprotonation B Strong Base (e.g., n-BuLi) B->C E 3-Fluoro-4-nitrostilbene C->E reaction D This compound D->E F Triphenylphosphine oxide E->F byproduct G A This compound D Reflux with catalytic acid A->D B Aniline (or derivative) B->D C Ethanol C->D solvent E N-(3-fluoro-4-nitrobenzylidene)aniline D->E G A This compound D Reaction under pressure/heat A->D B Reducing Agent (e.g., H₂, Pd/C) B->D C Solvent (e.g., Ethanol) C->D E 3-Fluoro-4-aminobenzaldehyde D->E

References

Application Notes and Protocols: 3-Fluoro-4-nitrobenzaldehyde in the Synthesis of Fluorescent Probes for Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde is a versatile chemical intermediate increasingly utilized in the synthesis of advanced fluorescent probes for biological imaging and sensing.[1][2] Its unique structure, featuring a fluorine atom and a nitro group on a benzaldehyde framework, provides a reactive platform for constructing sophisticated molecular tools.[2] This document provides detailed application notes and experimental protocols for the synthesis of a 7-nitrobenz-2-oxa-1,3-diazole (NBD)-based fluorescent probe for the detection of biological thiols, starting from this compound.

The core of this application lies in the conversion of this compound into a highly reactive fluorogenic scaffold, 4-fluoro-7-nitrobenzofurazan (NBD-F). NBD-F itself is non-fluorescent but reacts with nucleophiles such as amines and thiols to yield highly fluorescent adducts.[1] This "turn-on" fluorescence mechanism is ideal for detecting specific analytes in complex biological environments with high sensitivity. The resulting NBD-thiol adducts exhibit strong fluorescence, making them valuable tools for cellular imaging and quantitative assays.

Signaling Pathway and Mechanism of Detection

The detection of thiols using the synthesized NBD-based probe operates on the principle of nucleophilic aromatic substitution (SNA r). The electron-withdrawing nitro group and the fused oxadiazole ring make the 4-position of the NBD core highly electron-deficient and susceptible to nucleophilic attack.

Initially, the NBD-F probe is virtually non-fluorescent. When the probe encounters a biological thiol, such as cysteine or glutathione, the thiolate anion acts as a potent nucleophile, attacking the carbon atom attached to the fluorine and displacing the fluoride ion. This reaction forms a stable thioether bond and generates the highly fluorescent NBD-thiol adduct. The fluorescence "turn-on" is attributed to an intramolecular charge transfer (ICT) process within the NBD-thiol conjugate.

G Probe Non-Fluorescent NBD-F Probe Adduct Highly Fluorescent NBD-Thiol Adduct Probe->Adduct Nucleophilic Aromatic Substitution Thiol Biological Thiol (e.g., Cysteine, Glutathione) Thiol->Adduct Signal Fluorescence Signal Adduct->Signal ICT

Caption: Signaling pathway for thiol detection.

Experimental Protocols

Part 1: Synthesis of 4-Fluoro-7-nitrobenzofurazan (NBD-F) from this compound

This protocol describes a two-step synthesis of NBD-F from this compound. The first step involves the conversion of the aldehyde to an oxime, followed by an oxidative cyclization to form the benzofurazan ring.

Step 1a: Synthesis of this compound Oxime

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium carbonate (Na₂CO₃)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5-10 volumes).

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.2 eq) and sodium carbonate (0.6-0.7 eq) in deionized water.

    • Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the stirred solution of the aldehyde at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, the product may precipitate. To induce further precipitation, slowly add deionized water.

    • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield this compound oxime.[3][4]

Step 1b: Synthesis of 4-Fluoro-7-nitrobenzofurazan (NBD-F)

  • Materials:

    • This compound Oxime

    • Sodium hypochlorite solution (bleach)

    • Dichloromethane (DCM)

    • Sodium bicarbonate

  • Procedure:

    • Suspend this compound oxime (1.0 eq) in DCM.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hypochlorite (excess) while maintaining the temperature below 10 °C.

    • Stir the reaction vigorously at room temperature and monitor by TLC until the starting material is consumed.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-fluoro-7-nitrobenzofurazan (NBD-F).

G cluster_0 Synthesis of NBD-F Start This compound Oxime This compound Oxime Start->Oxime Hydroxylamine HCl, Na2CO3 NBD_F 4-Fluoro-7-nitrobenzofurazan (NBD-F) Oxime->NBD_F NaOCl (Oxidative Cyclization)

Caption: Synthesis of NBD-F.

Part 2: Protocol for Thiol Detection using Synthesized NBD-F

This protocol outlines the procedure for detecting thiols in a sample solution using the synthesized NBD-F probe.

  • Materials:

    • NBD-F stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Thiol-containing sample (e.g., cysteine solution, cell lysate)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Prepare the thiol-containing sample in PBS (pH 7.4).

    • Add the NBD-F stock solution to the sample to a final concentration of 10-50 µM.

    • Incubate the mixture at room temperature for 10-30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.

    • A significant increase in fluorescence intensity compared to a control sample without thiols indicates the presence of thiols.

G Prepare_Sample Prepare Thiol Sample in PBS (pH 7.4) Add_Probe Add NBD-F Probe (10-50 µM) Prepare_Sample->Add_Probe Incubate Incubate at RT (10-30 min) Add_Probe->Incubate Measure Measure Fluorescence (Ex: 470 nm, Em: 530 nm) Incubate->Measure Analyze Analyze Data (Compare to Control) Measure->Analyze

Caption: Experimental workflow for thiol detection.

Data Presentation

The photophysical properties of the NBD-thiol adducts are crucial for their application as fluorescent probes. The following table summarizes representative quantitative data for NBD adducts with common biological thiols.

PropertyNBD-Cysteine AdductNBD-Glutathione AdductReference
Excitation Max (λex) ~470 nm~470 nm[5]
Emission Max (λem) ~530 nm~530 nm[5]
Quantum Yield (Φ) 0.1 - 0.3 (est.)0.1 - 0.3 (est.)
Molar Extinction Coefficient (ε) >20,000 M⁻¹cm⁻¹ (est.)>20,000 M⁻¹cm⁻¹ (est.)

Note: Estimated values are based on typical NBD-thiol adducts. Actual values should be determined experimentally for the specific probe and conditions.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of NBD-based fluorescent probes. The protocols provided herein offer a clear pathway for researchers to develop and utilize these probes for the sensitive and selective detection of biological thiols. The "turn-on" fluorescence mechanism upon reaction with thiols makes these probes particularly well-suited for applications in cellular imaging and biochemical assays, contributing to a deeper understanding of the role of thiols in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of 3-Fluoro-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The two primary synthetic pathways to this compound are:

  • Oxidation: Starting from 3-fluoro-4-nitrobenzyl alcohol or 3-fluoro-4-nitrotoluene.

  • Nitration: Electrophilic nitration of 3-fluorobenzaldehyde.

Q2: I am seeing multiple spots on my TLC after performing the synthesis. What are the likely side products?

The identity of the side products will largely depend on the synthetic route you have chosen. Please refer to the specific troubleshooting guides below for detailed information on potential by-products for each method.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is critical for achieving high purity and yield. Key strategies include:

  • Strict temperature control: This is especially crucial for both oxidation and nitration reactions to prevent over-reaction or the formation of undesired isomers.

  • Precise stoichiometry: Careful control of reagent ratios can prevent the formation of by-products such as dinitrated compounds.

  • Inert atmosphere: For certain oxidation reactions, maintaining an inert atmosphere can prevent unwanted side reactions.

Troubleshooting Guide: Oxidation of 3-Fluoro-4-nitrobenzyl alcohol

The oxidation of 3-fluoro-4-nitrobenzyl alcohol to the corresponding aldehyde is a common synthetic strategy. However, several side products can arise depending on the chosen oxidation agent.

Scenario 1: Using Swern Oxidation

The Swern oxidation is a mild and often high-yielding method for preparing aldehydes from primary alcohols.[1][2] However, it is known to produce several by-products.

Commonly Encountered Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Presence of a strong, unpleasant odor Formation of dimethyl sulfide (DMS), a volatile and odorous by-product of the Swern oxidation.[1]Perform the reaction and work-up in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach solution.
Low yield of the desired aldehyde Incomplete reaction due to insufficient reagent or non-optimal temperature.Ensure the use of the correct stoichiometry of oxalyl chloride, DMSO, and triethylamine. Maintain a low reaction temperature (typically -78 °C) during the addition of reagents.[2]
Formation of a methylthiomethyl (MTM) ether The reaction temperature was not kept sufficiently low, leading to a Pummerer rearrangement side reaction.[3]Strictly maintain the reaction temperature at or below -60 °C.
Presence of gaseous by-products The reaction of DMSO with oxalyl chloride produces carbon monoxide (CO) and carbon dioxide (CO2).[1][4]Ensure adequate ventilation and perform the reaction in a fume hood as carbon monoxide is toxic.
Formation of triethylammonium chloride This is a salt by-product when triethylamine is used as the base.[1][4]This salt can typically be removed during the aqueous work-up.

Table 1: Common Side Products in Swern Oxidation of 3-Fluoro-4-nitrobenzyl alcohol

Side ProductChemical FormulaMolar Mass ( g/mol )Notes
Dimethyl sulfide(CH₃)₂S62.13Strong, unpleasant odor.[1]
Carbon monoxideCO28.01Toxic gas.[1][4]
Carbon dioxideCO₂44.01Gaseous by-product.[1][4]
Triethylammonium chloride(C₂H₅)₃NHCl137.65Salt by-product.[1][4]
Methylthiomethyl (MTM) ether of 3-fluoro-4-nitrobenzyl alcoholC₉H₁₀FNO₃S231.24Formation favored at higher temperatures.[3]
Scenario 2: Using Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols.[5]

Commonly Encountered Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Incomplete reaction The activity of the MnO₂ can vary.Use a highly activated form of MnO₂. An excess of the reagent may be required.
Low yield Adsorption of the product onto the MnO₂.Thoroughly wash the MnO₂ filter cake with a suitable organic solvent after the reaction to recover the adsorbed product.
Over-oxidation to the carboxylic acid While less common with MnO₂, prolonged reaction times or highly reactive MnO₂ could lead to the formation of 3-fluoro-4-nitrobenzoic acid.Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.

Troubleshooting Guide: Nitration of 3-Fluorobenzaldehyde

The nitration of 3-fluorobenzaldehyde is another viable route. However, controlling the regioselectivity of the nitration can be challenging.

Commonly Encountered Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Formation of multiple isomers The directing effects of the fluoro and aldehyde groups lead to a mixture of nitro-substituted products. The aldehyde group is meta-directing, while the fluoro group is ortho, para-directing.The major product is expected to be this compound. However, other isomers such as 3-fluoro-2-nitrobenzaldehyde, 3-fluoro-6-nitrobenzaldehyde, and 5-fluoro-2-nitrobenzaldehyde can also be formed. Careful control of reaction temperature (typically 0-15 °C) can help to improve selectivity.[6]
Presence of dinitrated products The reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).Maintain a low reaction temperature and use a controlled amount of the nitrating agent.[7]
Formation of 3-fluorobenzoic acid Oxidation of the aldehyde group by the nitrating mixture.[6][7]Maintain a low reaction temperature and minimize the reaction time.

Table 2: Potential Positional Isomers in the Nitration of 3-Fluorobenzaldehyde

IsomerIUPAC NameNotes
3-Fluoro-2-nitrobenzaldehyde3-Fluoro-2-nitrobenzaldehydeA potential side product due to the ortho-directing effect of the fluorine atom.
3-Fluoro-6-nitrobenzaldehyde3-Fluoro-6-nitrobenzaldehydeAnother possible ortho-substituted isomer.
5-Fluoro-2-nitrobenzaldehyde5-Fluoro-2-nitrobenzaldehydeA potential side product.

Experimental Protocols

General Protocol for Swern Oxidation of 3-Fluoro-4-nitrobenzyl alcohol
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq.) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of 3-fluoro-4-nitrobenzyl alcohol (1.0 eq.) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes, allowing the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nitration of 3-Fluorobenzaldehyde
  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C using an ice bath.

  • Slowly add 3-fluorobenzaldehyde to the cooled nitrating mixture, ensuring the temperature does not exceed 15 °C.[6]

  • After the addition is complete, stir the reaction mixture at a controlled low temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • To remove acidic impurities, the crude product can be washed with a dilute sodium bicarbonate solution.[6]

  • Purify the product by recrystallization or column chromatography to separate the isomers.

Visualizations

Swern_Oxidation_Pathway cluster_reagents Reagents cluster_main_reaction Main Reaction Pathway cluster_side_products Side Products DMSO DMSO OxalylChloride Oxalyl Chloride Triethylamine Triethylamine Start 3-Fluoro-4-nitrobenzyl alcohol Intermediate Alkoxysulfonium ylide Start->Intermediate DMSO, (COCl)₂ MTM_Ether MTM Ether (at higher temp.) Start->MTM_Ether Pummerer Rearrangement Product This compound Intermediate->Product Triethylamine DMS Dimethyl sulfide Intermediate->DMS CO Carbon monoxide Intermediate->CO CO2 Carbon dioxide Intermediate->CO2 Salt Triethylammonium chloride Intermediate->Salt

Caption: Reaction pathway for the Swern oxidation of 3-fluoro-4-nitrobenzyl alcohol and the formation of common side products.

Nitration_Pathway cluster_reagents Reagents cluster_main_reaction Reaction Pathway NitratingAgent HNO₃ / H₂SO₄ Start 3-Fluorobenzaldehyde Product This compound (Major Product) Start->Product Nitration SideProduct1 3-Fluoro-2-nitrobenzaldehyde Start->SideProduct1 SideProduct2 Other Positional Isomers Start->SideProduct2 SideProduct3 Dinitrated Products Start->SideProduct3 SideProduct4 3-Fluorobenzoic Acid (Oxidation) Start->SideProduct4

Caption: Reaction pathway for the nitration of 3-fluorobenzaldehyde, illustrating the formation of the major product and potential side products.

References

Technical Support Center: Purification of Crude 3-Fluoro-4-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 3-Fluoro-4-nitrobenzaldehyde by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at varying temperatures. The ideal solvent will dissolve the crude this compound at an elevated temperature but will have low solubility for it at cooler temperatures. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities will remain in the solvent, while insoluble impurities can be removed by hot filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Completely dissolve the crude this compound at its boiling point.

  • Have low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath) to ensure a good recovery yield.

  • Either dissolve impurities well at all temperatures or not at all, so they can be separated.

  • Be chemically inert, not reacting with the this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Commonly used solvents for compounds with similar polarity, such as nitrobenzaldehydes, include ethanol, methanol, and ethyl acetate. Mixed solvent systems, like ethanol/water or ethyl acetate/hexane, can also be effective. It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent pair.

Q3: What are the common impurities in crude this compound?

Common impurities can originate from the starting materials or by-products of the synthesis. Depending on the synthetic route, potential impurities may include:

  • Isomeric by-products: Other isomers of fluoro-nitrobenzaldehyde may be formed during nitration reactions.

  • Unreacted starting materials: For instance, if synthesized from 3-fluoro-4-nitrotoluene, some of this starting material may remain.

  • Over-oxidized products: If the aldehyde is formed by oxidation, carboxylic acid derivatives could be present.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and workup may still be present in the crude product.

Q4: How can I improve the yield of my recrystallization?

To maximize the yield of purified crystals, consider the following:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Ensure the solution is sufficiently cooled. Placing the flask in an ice bath after it has cooled to room temperature can help maximize crystal formation.

  • Avoid premature crystallization during hot filtration by using a pre-heated funnel and flask.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but has not nucleated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try to induce crystallization by: - Scratching the inside of the flask at the liquid's surface with a glass rod. - Adding a "seed crystal" of pure this compound.
The product "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the temperature of the solution. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Insulate the flask to slow the cooling rate. 3. Consider a preliminary purification step like column chromatography if the crude product is highly impure.
Low purity of the recrystallized product. 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at separating the impurities.1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. 2. Experiment with different recrystallization solvents or solvent systems.
Colored impurities remain in the crystals. The colored impurity has similar solubility properties to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

The following table provides estimated solubility data for 3-Nitrobenzaldehyde in various common organic solvents at different temperatures. This data can be used as a proxy to guide solvent selection for the recrystallization of the structurally similar this compound.[1][2][3]

SolventTemperature (°C)Solubility (g / 100g of solvent)
Ethanol 1022.33
2040.26
3073.68
Methanol 1087.12
20166.51
30339.75
Ethyl Acetate 1050.95
2091.39
30178.96
Hexane -Very Low

Note: Hexane is generally a poor solvent for polar compounds like nitrobenzaldehydes and is more likely to be used as an anti-solvent in a mixed solvent system.

Experimental Protocols

Protocol for Recrystallization of this compound

  • Solvent Selection: Based on preliminary small-scale tests and the data provided, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value (typically around 55-58 °C) to assess purity.

Mandatory Visualization

G cluster_start cluster_dissolution cluster_filtration cluster_crystallization cluster_troubleshooting cluster_isolation cluster_end start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filtration Hot gravity filtration insoluble_check->hot_filtration Yes cool Cool solution slowly to room temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath crystal_check Crystals formed? ice_bath->crystal_check troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystal_check->troubleshoot No vacuum_filtration Vacuum filtration crystal_check->vacuum_filtration Yes troubleshoot->cool wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Oximation of 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound oxime? A1: The most frequent impurity is the unreacted starting material, this compound, especially if the reaction does not go to completion.[1] Another possibility is the formation of geometric (E/Z) isomers of the oxime, which may appear as separate, closely-eluting spots on a TLC plate.[2] Under acidic conditions or high heat, a Beckmann rearrangement can occur, leading to the formation of 3-Fluoro-4-nitrobenzonitrile as a side product.[1]

Q2: My product appears as two spots on the TLC plate. What are they and is this a problem? A2: The two spots likely represent the (E/Z) or (syn/anti) geometric isomers of the this compound oxime.[2] The C=N double bond in the oxime restricts rotation, leading to these two distinct compounds. For many applications, a mixture of isomers is acceptable. However, if a single isomer is required, they can often be separated by flash column chromatography or by carefully optimized recrystallization conditions.[2]

Q3: Why is a base, such as sodium acetate or sodium carbonate, required in the reaction? A3: The reaction typically uses hydroxylamine hydrochloride (NH₂OH·HCl) as the source of hydroxylamine.[3] The base is added to neutralize the hydrochloric acid, which liberates the free hydroxylamine nucleophile to react with the aldehyde.[3][4] Maintaining an optimal pH, often in the mildly acidic to neutral range, is crucial for the reaction rate.[2]

Q4: What are the primary safety concerns when scaling up this reaction? A4: The primary concern is thermal management. The oximation reaction can be exothermic, and nitrated aromatic compounds like the starting material and product can be thermally unstable.[2] On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a dangerous thermal runaway.[2] It is critical to ensure adequate cooling capacity and to control the rate of reagent addition.[2] Performing thermal stability studies (e.g., DSC/TGA) is highly recommended before a significant scale-up.[2]

Q5: My purified this compound oxime shows signs of degradation over time. How should it be stored? A5: The oxime can be susceptible to hydrolysis back to the aldehyde, especially in the presence of acid or base.[1][5] It may also be sensitive to light and heat.[5] For maximum stability, the compound should be stored in a tightly sealed, light-protected (amber) container in a cool, dry, and neutral environment, such as a refrigerator at 2-8 °C.[5]

Section 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Actions & Solutions
Poor or Incomplete Conversion 1. Insufficient reaction time. 2. Low reaction temperature. 3. Incorrect stoichiometry (insufficient hydroxylamine). 4. Sub-optimal pH (too acidic).1. Continue monitoring the reaction by TLC or HPLC until the starting aldehyde is consumed.[2] 2. If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C.[6] 3. Use a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride.[2][3] 4. Ensure an adequate amount of base is used to neutralize the HCl from the hydroxylamine salt.[2]
Low Yield 1. Inefficient mixing on a larger scale. 2. Poor temperature control leading to product degradation. 3. Product loss during work-up and extraction.1. Ensure vigorous or sufficient agitation, especially during scale-up, to maintain a homogeneous mixture.[2] 2. Maintain strict temperature control and avoid excessive heating.[2] 3. If the product is precipitating, ensure complete filtration. If extracting, re-extract the aqueous layer to recover any dissolved product.[2]
Product Purity Issues 1. Presence of unreacted aldehyde. 2. Formation of 3-Fluoro-4-nitrobenzonitrile. 3. Co-elution of impurities during column chromatography.1. Drive the reaction to completion.[1] For minor amounts, purify via column chromatography or recrystallization.[1][7] 2. This is caused by a Beckmann rearrangement. Avoid high temperatures and strongly acidic conditions in the reaction or subsequent steps.[1] 3. Adjust the eluent polarity (a gradient of ethyl acetate in hexane is a good starting point) or use a finer mesh silica gel for better resolution.[7]
Difficult Product Isolation 1. Product "oiling out" instead of crystallizing. 2. Product is too soluble in the work-up solvent.1. The oil may be an impure product with a depressed melting point.[7] Try triturating with a non-polar solvent like hexane to induce crystallization or purify by column chromatography.[7] Seeding with a pure crystal can also help.[2] 2. Ensure the organic solvent used for extraction is sufficiently non-polar.
Exothermic Event / Poor Temperature Control 1. The reaction is inherently exothermic.[2] 2. Reagent addition is too fast. 3. Inadequate cooling for the reactor volume.1. For scale-up, perform reaction calorimetry (RC1) to quantify the heat of reaction.[2] 2. Add reagents, particularly the base or hydroxylamine solution, slowly and monitor the internal temperature. 3. Ensure the cooling system is adequate for the scale. Consider diluting the reaction mixture with more solvent to act as a heat sink.[3]

Section 3: Data Presentation

Table 1: Physicochemical Properties of Reactants
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₇H₄FNO₃169.11White to pale yellow solid53-58
Hydroxylamine HydrochlorideNH₂OH·HCl69.49White crystalline solid155-158
[Source: 3, 4]
Table 2: Typical Reaction Conditions for Oximation
ParameterValue / DescriptionRationale
Stoichiometry (Aldehyde:NH₂OH·HCl:Base) 1 : (1.1 - 1.5) : (1.1 - 2.5)A slight excess of hydroxylamine ensures complete conversion of the aldehyde.[2][3][8] The amount of base corresponds to the hydroxylamine salt used.
Solvent Ethanol, Methanol, or a mixture with WaterProvides good solubility for the reactants.[2][3]
Temperature Room Temperature to 50 °CThe reaction often proceeds well at room temperature but can be gently heated to increase the rate.[6]
Reaction Time 2 - 4 hours (typical)The reaction should be monitored by TLC or HPLC to determine the actual endpoint.[6]
Monitoring Thin-Layer Chromatography (TLC)A simple and effective way to track the disappearance of the starting aldehyde. A common eluent is 4:1 Hexane:Ethyl Acetate.[2]
Table 3: Reference Data for Purification of a Structurally Similar Compound (4-Fluorobenzaldehyde oxime)
Purification MethodSolvent SystemPurity Achieved (%)Recovery (%)
RecrystallizationEthyl acetate/hexane99.585
RecrystallizationMethanol/water97.278
Column ChromatographySilica gel (ethyl acetate/hexane gradient)>99Not Specified
[Source: 5]

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound Oxime

This protocol is adapted from established procedures for aryl oximes.[1][3]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or a 1:1 methanol/water mixture.[2][3]

  • Reagent Addition: To the solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.2 eq).[2][3]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting aldehyde spot. The reaction is typically complete within 2-4 hours.[6]

  • Work-up: Once the reaction is complete, add ethyl acetate to the mixture. Transfer to a separatory funnel, wash with water and then with brine.[2] Alternatively, the reaction mixture can be poured into cold water to precipitate the product, which is then collected by filtration.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude oxime in a minimum amount of a suitable hot solvent, such as ethanol or ethyl acetate.[7]

  • Crystallization: If using a two-solvent system, slowly add a non-solvent (e.g., water or hexane) until the solution becomes slightly cloudy.[7]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point.[6]

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable non-polar solvent like hexane.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column.[7]

  • Elution: Elute the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane is often effective.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxime.[7]

Section 5: Visual Guides

G General Synthesis Workflow cluster_react Preparation A This compound + NH2OH·HCl + Base & Solvent B Reaction Mixture (Stir at RT, Monitor by TLC) A->B Combine C Work-up (Extraction or Precipitation) B->C Reaction Complete D Crude Product C->D Isolate E Purification (Recrystallization or Chromatography) D->E Purify F Pure Oxime Product (E/Z Isomer Mixture) E->F Final Product

Caption: General workflow for synthesizing this compound oxime.

G Troubleshooting Logic for Poor Reaction Conversion cluster_causes Potential Causes cluster_solutions Recommended Actions Start Issue: Poor or Incomplete Conversion C1 Is Reaction Time Sufficient? Start->C1 C2 Is Temperature Optimal? C1->C2 Yes S1 Increase reaction time; Continue monitoring. C1->S1 No C3 Is Stoichiometry Correct? C2->C3 Yes S2 Gently heat to 40-50 °C. C2->S2 No C4 Is pH Correct? C3->C4 Yes S3 Use 1.1-1.5 eq of NH2OH·HCl. C3->S3 No S4 Ensure sufficient base is used. C4->S4 No

Caption: Troubleshooting logic for addressing poor reaction conversion.

G Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Start Crude Product Choice Choose Purification Method Start->Choice R1 Dissolve in min. hot solvent Choice->R1 High Purity Crude C1 Load sample onto silica column Choice->C1 Multiple Impurities / Isomers R2 Cool slowly to form crystals R1->R2 R3 Filter and dry crystals R2->R3 Final Pure Product R3->Final C2 Elute with solvent gradient C1->C2 C3 Combine pure fractions & remove solvent C2->C3 C3->Final

Caption: Decision workflow for purification of the crude oxime product.

References

Technical Support Center: Troubleshooting 3-Fluoro-4-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

This compound is a versatile building block characterized by two main reactive sites: the aldehyde group and the aromatic ring. The aldehyde functionality readily participates in condensation reactions like Wittig, Henry, Knoevenagel, and Perkin reactions. The aromatic ring is activated for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, due to the strong electron-withdrawing effect of the para-nitro group.[1][2] This dual reactivity allows for a wide range of synthetic transformations.

Q2: Why is my yield low in reactions involving the aldehyde group?

Low yields in reactions such as Wittig, Henry, or Knoevenagel condensations can stem from several factors. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, which generally favors these reactions.[3] However, issues can arise from suboptimal reaction conditions, reagent purity, or competing side reactions. It is crucial to ensure all reagents are pure and dry, and that reaction parameters like temperature, time, and catalyst choice are optimized.

Q3: I am observing unexpected side products in my reaction. What could they be?

Depending on the reaction conditions, several side products can form. In strongly basic conditions, the Cannizzaro reaction, a self-condensation of the aldehyde, can occur, although this is more common with aldehydes lacking alpha-hydrogens.[4] In reactions aiming for nucleophilic aromatic substitution, if the conditions are not carefully controlled, the aldehyde group can undergo undesired transformations. Conversely, reactions at the aldehyde may face competition from nucleophilic attack on the aromatic ring.

Q4: How can I improve the solubility of this compound in my reaction mixture?

This compound is a solid at room temperature.[1] Ensuring it is fully dissolved is critical for a homogenous reaction and optimal yield. A solvent screen to identify a suitable solvent system that dissolves all reactants is a good starting point. Common solvents for reactions with this substrate include tetrahydrofuran (THF), dimethylformamide (DMF), and alcohols like ethanol or methanol.[4][5][6]

Troubleshooting Guides for Common Reactions

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated for nucleophilic aromatic substitution by the para-nitro group.[2]

Issue: Low or No Conversion

Potential CauseRecommended Action
Insufficient activation of the aromatic ring While the nitro group is strongly activating, ensure reaction conditions are appropriate. The choice of solvent can be critical; polar aprotic solvents like DMF or DMSO are often effective.[7]
Poor nucleophile The nucleophile may not be strong enough. Consider using a stronger nucleophile or converting the nucleophile to its more reactive conjugate base with a suitable non-nucleophilic base.
Low reaction temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for potential side reactions.

Issue: Formation of Multiple Products

Potential CauseRecommended Action
Reaction with the aldehyde group The nucleophile may also be reacting with the aldehyde. Protect the aldehyde group (e.g., as an acetal) before performing the SNAr reaction, followed by deprotection.
Degradation of starting material or product The combination of a strong nucleophile and elevated temperatures can sometimes lead to decomposition. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.
Wittig Reaction

The Wittig reaction is a reliable method for converting the aldehyde group of this compound into an alkene.[3]

Issue: Low Yield of Alkene

Potential CauseRecommended Action
Inefficient ylide formation Ensure the phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH, KOtBu) to deprotonate it effectively. The choice of solvent is also important for ylide formation; THF is commonly used.[6]
Sterically hindered ylide or aldehyde While this compound is not exceptionally hindered, a bulky ylide can slow down the reaction. Consider using a less hindered ylide or a Horner-Wadsworth-Emmons (HWE) reagent, which is often more reactive.
Difficult purification The byproduct, triphenylphosphine oxide, can be challenging to remove. Purification by column chromatography is often necessary. In some cases, precipitation of the byproduct can be induced.[8]

Issue: Unreacted Starting Material

Potential CauseRecommended Action
Insufficient ylide Use a slight excess of the Wittig reagent (1.1-1.2 equivalents) to ensure complete consumption of the aldehyde.
Ylide decomposition Ylides can be unstable, especially at higher temperatures. Prepare the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.
Henry (Nitroaldol) Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde.[9]

Issue: Low Yield of β-Nitro Alcohol

Potential CauseRecommended Action
Reversibility of the reaction (Retro-Henry) The Henry reaction is reversible.[4] Use a catalytic amount of a mild base to favor the forward reaction. Removing water as it forms can also drive the equilibrium towards the product.
Dehydration of the product The β-nitro alcohol product can easily dehydrate to form a nitroalkene, especially with excess base or at elevated temperatures.[4] Use mild reaction conditions and carefully control the stoichiometry of the base.
Side reactions In the presence of a strong base, this compound can potentially undergo a Cannizzaro reaction.[4] Using a milder, non-nucleophilic base can mitigate this.
Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound.[3]

Issue: Incomplete Reaction

Potential CauseRecommended Action
Weak catalyst A weak base is typically used as a catalyst. If the reaction is slow or incomplete, consider using a slightly stronger base (e.g., piperidine, triethylamine) or a Lewis acid catalyst.[10]
Steric hindrance If the active methylene compound is sterically demanding, the reaction may be slow. Increasing the reaction temperature or using a more active catalyst can help.[10]

Issue: Product is an oil or difficult to crystallize

Potential CauseRecommended Action
Presence of impurities Even small amounts of impurities can inhibit crystallization. Purify the crude product by column chromatography before attempting crystallization.
Incorrect solvent for crystallization Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization.

Quantitative Data

The following tables provide representative data for reactions involving nitrobenzaldehydes, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Yields in Knoevenagel Condensation [3]

AldehydeActive Methylene CompoundCatalyst/ConditionsYield (%)
4-NitrobenzaldehydeMalononitrileWater/Glycerol, RT, 24h95
3-NitrobenzaldehydeMalononitrileWater/Glycerol, RT, 24h92
4-ChlorobenzaldehydeMalononitrileWater/Glycerol, RT, 24h99
BenzaldehydeMalononitrileWater/Glycerol, RT, 24h85

Table 2: Yields in Asymmetric Henry Reaction of 4-Nitrobenzaldehyde [11]

Catalyst/PromoterNitroalkaneBase/Co-catalystSolventTemp. (°C)Time (h)Yield (%)
Chiral Bis(β-amino alcohol)-Cu(OAc)₂Nitromethane-Ethanol2524-4896
ImidazoleNitromethane-Solvent-free (grinding)RT0.192
L-prolineNitromethane-DMSO252485

Experimental Protocols

General Protocol for Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the solution to the recommended temperature (often 0 °C or -78 °C). Add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise. Stir the resulting mixture for 30-60 minutes to ensure complete ylide formation.

  • Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

General Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the nucleophile (1.1-1.5 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: If the nucleophile is an alcohol or amine, add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to generate the more reactive nucleophile in situ.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction and Purification: If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Investigating Side Reactions cluster_workup Minimizing Workup Losses start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions product_loss Product Loss During Workup? start->product_loss check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents Yes analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) side_reactions->analyze_byproducts Yes optimize_extraction Optimize Extraction pH & Solvents product_loss->optimize_extraction Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) check_reagents->optimize_conditions increase_equivalents Increase Equivalents of Excess Reagent optimize_conditions->increase_equivalents milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) analyze_byproducts->milder_conditions protecting_groups Consider Protecting Groups milder_conditions->protecting_groups gentle_purification Gentle Purification (e.g., avoid high heat) optimize_extraction->gentle_purification check_volatility Check Product Volatility gentle_purification->check_volatility

Caption: A logical workflow for troubleshooting low reaction yields.

SNAr_vs_Aldehyde_Reactivity substrate This compound Aldehyde Group Aromatic Ring aldehyde_reactions Aldehyde Reactions (Wittig, Henry, Knoevenagel) substrate:aldehyde->aldehyde_reactions Reacts with nucleophiles/enolates snar_reaction Nucleophilic Aromatic Substitution (SNAr) substrate:aromatic->snar_reaction base Base aldehyde_reactions->base Often base-catalyzed nucleophile Nucleophile nucleophile->substrate:aromatic Attacks C-F bond

Caption: Dual reactivity of this compound.

References

Technical Support Center: Managing Thermal Stability in Large-Scale 3-Fluoro-4-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing thermal stability during the large-scale synthesis of 3-Fluoro-4-nitrobenzaldehyde. The information is presented in a question-and-answer format to directly address potential issues and ensure safe and efficient laboratory operations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary thermal hazard associated with the large-scale synthesis of this compound?

A1: The primary thermal hazard is a runaway reaction. The synthesis typically involves the oxidation of a methyl group on a nitrated aromatic ring, a process that is highly exothermic.[1][2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3] This can lead to a rapid increase in temperature, potentially causing vigorous decomposition of the nitro-containing compounds, over-pressurization of the reactor, and release of toxic gases.[4][5]

Q2: What are the critical process parameters to monitor for maintaining thermal control?

A2: Continuous and precise monitoring of the internal reaction temperature is paramount. Other critical parameters include the addition rate of the oxidizing agent, the efficiency of the stirring, and the performance of the cooling system. Any deviation in these parameters can lead to the accumulation of unreacted reagents and a sudden, uncontrolled release of heat.

Q3: What are the initial signs of a potential thermal runaway event?

A3: Initial signs include a sudden and unexpected increase in the reaction temperature that is not responsive to the cooling system, an increase in the reactor pressure, a change in the color or viscosity of the reaction mixture, and an increase in off-gassing. It is crucial to have emergency procedures in place to address these signs immediately.

Q4: Are there safer, alternative synthesis routes to consider?

A4: While the oxidation of 3-fluoro-4-nitrotoluene is a common route, exploring alternative methods that operate under milder conditions can be a long-term safety strategy. Continuous flow chemistry, for example, offers significantly better heat transfer and control over reaction parameters, thereby reducing the risk of thermal runaway.[6]

Q5: What kind of thermal hazard analysis is recommended before scaling up the synthesis?

A5: Before any scale-up, a thorough thermal hazard assessment is crucial. This should include:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for starting materials, intermediates, and the final product.[7][8]

  • Reaction Calorimetry (RC1): To quantify the heat of reaction and determine the rate of heat evolution under process conditions.[3] This data is essential for designing an adequate cooling system.

  • Adiabatic Calorimetry: To simulate a worst-case scenario of cooling failure and determine the maximum temperature and pressure rise.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Causes Recommended Solutions
Sudden Temperature Spike 1. Oxidant addition is too rapid. 2. Inadequate cooling capacity.[3] 3. Poor mixing leading to localized hot spots.[3]1. Immediately stop the addition of the oxidant. 2. Increase the cooling rate or add an emergency quenching agent (after careful evaluation for compatibility). 3. Increase the stirring speed. 4. If the temperature continues to rise, initiate the emergency shutdown procedure.
Low or Inconsistent Yield 1. Incomplete conversion due to low temperature or insufficient reaction time. 2. Degradation of product at elevated temperatures.[3] 3. Formation of side products.1. Monitor the reaction by HPLC or GC to confirm completion. 2. Maintain strict temperature control within the optimal range. 3. Analyze the crude product to identify major impurities and adjust reaction conditions accordingly.
Formation of Impurities 1. Over-oxidation to 3-fluoro-4-nitrobenzoic acid. 2. Ring oxidation or degradation. 3. Unreacted starting material.1. Carefully control the stoichiometry of the oxidizing agent. 2. Maintain a lower reaction temperature. 3. Ensure sufficient reaction time and efficient mixing.
Pressure Build-up in Reactor 1. Gaseous byproducts from the reaction or decomposition. 2. The reaction temperature is approaching the boiling point of the solvent.1. Ensure the reactor's vent system is functioning correctly. 2. Immediately reduce the reaction temperature. 3. Stop the addition of reagents.

Section 3: Experimental Protocols & Data

Illustrative Thermal Stability Data (Hypothetical Data for Similar Aromatic Nitro Compounds)

The following table provides an example of the kind of data that should be obtained from thermal analysis. Note: This is illustrative data based on similar compounds and should not be used as a direct substitute for experimental measurements on this compound and its precursors.

Compound Analysis Method Parameter Value
3-Fluoro-4-nitrotolueneDSCOnset of Decomposition~250 °C
This compoundDSCOnset of Decomposition~220 °C
Reaction MixtureReaction CalorimetryHeat of Reaction (ΔH)-250 to -400 kJ/mol
Reaction MixtureAdiabatic CalorimetryAdiabatic Temperature Rise (ΔTad) for cooling failure scenario150 - 250 °C
General Protocol for Controlled Oxidation (Conceptual)

This protocol outlines key steps for a controlled oxidation process on a large scale. This is a conceptual guide and must be adapted and rigorously tested on a small scale before implementation.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, a controlled addition pump for the oxidant, and a reliable cooling system.

    • Inert the reactor with nitrogen or argon.

  • Charge and Initial Cooling:

    • Charge the reactor with 3-fluoro-4-nitrotoluene and the chosen solvent.

    • Begin stirring and cool the mixture to the desired starting temperature (e.g., 5-10 °C).

  • Controlled Oxidant Addition:

    • Begin the slow, subsurface addition of the oxidizing agent at a pre-determined rate. The rate should be calculated based on the heat flow data from reaction calorimetry to ensure the cooling system can effectively remove the generated heat.

    • Continuously monitor the internal temperature. The addition should be stopped immediately if the temperature deviates from the setpoint by a predefined margin (e.g., > 2-3 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples periodically for HPLC or GC analysis.

  • Reaction Completion and Quenching:

    • Once the reaction is complete, cool the mixture to a safe temperature.

    • Slowly add a quenching agent to neutralize any remaining oxidant. This step can also be exothermic and requires careful temperature control.

  • Work-up:

    • Proceed with the product isolation and purification steps.

Section 4: Visualizations

Diagram 1: Key Factors in Thermal Stability Management

Thermal_Stability_Management TSM Thermal Stability Management PC Process Control TSM->PC TA Thermal Analysis TSM->TA EP Emergency Procedures TSM->EP Temp Temperature Monitoring PC->Temp AddRate Addition Rate Control PC->AddRate Mixing Efficient Stirring PC->Mixing Cooling Cooling System Performance PC->Cooling DSC DSC TA->DSC RC Reaction Calorimetry TA->RC AC Adiabatic Calorimetry TA->AC Quench Quenching System EP->Quench Shutdown Emergency Shutdown EP->Shutdown

Caption: Key pillars of managing thermal stability in chemical synthesis.

Diagram 2: Troubleshooting Workflow for a Temperature Excursion

Troubleshooting_Workflow Start Temperature Excursion Detected StopAdd Stop Reagent Addition Start->StopAdd MaxCool Maximize Cooling StopAdd->MaxCool CheckTemp Is Temperature Decreasing? MaxCool->CheckTemp ContinueMon Continue Monitoring CheckTemp->ContinueMon Yes Emergency Initiate Emergency Shutdown Procedure CheckTemp->Emergency No Investigate Investigate Root Cause (Post-event) ContinueMon->Investigate Emergency->Investigate

References

challenges in the purification of 3-Fluoro-4-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-nitrobenzaldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound oxime?

A1: The most prevalent impurity is the unreacted starting material, this compound, due to the equilibrium nature of the oximation reaction.[1] Other potential impurities include geometric isomers (E/Z) of the oxime, which may have different polarities, and degradation products.[2]

Q2: My purified this compound oxime shows signs of degradation over time. What are the likely causes and degradation products?

A2: this compound oxime can be susceptible to hydrolysis, particularly in the presence of acid or base, which reverts it back to this compound and hydroxylamine.[1][3] To minimize degradation, it is crucial to store the compound in a neutral and dry environment.[1] Under acidic conditions or with heating, it can also undergo a Beckmann rearrangement to form 3-Fluoro-4-nitrobenzonitrile.[1]

Q3: What are the recommended storage conditions for this compound oxime to ensure its stability?

A3: To maintain stability, this compound oxime should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Refrigeration at 2-8 °C is suitable for short-term storage, while freezing at -20 °C is recommended for long-term stability.[3]

Q4: I am observing two spots on my TLC plate for the purified oxime. What could be the reason?

A4: The presence of two spots on a TLC plate, even after purification, could be due to the existence of (E/Z) geometric isomers of the oxime.[2] These isomers arise from the carbon-nitrogen double bond and can exhibit different polarities, causing them to separate during chromatography.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Actions
Low Purity After Recrystallization The chosen solvent system is not optimal for separating the oxime from impurities.- Experiment with different solvent ratios (e.g., varying the ethanol/water ratio).- Try alternative solvent systems.[4]- Ensure slow cooling to promote selective crystal formation.[4]
Presence of Starting Material (this compound) in the Final Product - Incomplete reaction.- Hydrolysis during workup or storage.- Ensure the initial reaction goes to completion by monitoring with TLC/HPLC.[1]- During workup, use neutral or slightly basic washes.[1]- Purify the product using column chromatography or recrystallization.[1]- Store the purified oxime in a cool, dry, and neutral environment.[1]
Co-elution of Impurities During Column Chromatography The solvent system (eluent) is not providing adequate separation on the silica gel.- Adjust the polarity of the eluent. A good starting point is a gradient of ethyl acetate in hexane.[4]- Ensure the column is packed correctly to prevent channeling.[4]- For better resolution, use a finer mesh silica gel.[4]
Product is an Oil Instead of a Solid The product may be impure, leading to a depression of the melting point.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained.[4]- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[4]
Formation of 3-Fluoro-4-nitrobenzonitrile as a Side Product Beckmann rearrangement induced by acidic conditions or high temperatures.- If the nitrile is an undesired byproduct, avoid strongly acidic conditions and high temperatures in subsequent reactions.[1]

Data Presentation

Table 1: Purity and Recovery Data for 4-Fluorobenzaldehyde Oxime Purification Methods [4]

Purification MethodSolvent SystemPurity Achieved (%)Recovery (%)
RecrystallizationEthyl acetate/hexane99.585
RecrystallizationMethanol/water97.278
Column ChromatographySilica gel (ethyl acetate/hexane gradient)>99Not Specified

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound oxime in the minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture).[4][5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.[4]

  • Isolation: Collect the formed crystals by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the purified crystals under a vacuum.[4]

Protocol 2: Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable slurry solvent, such as hexane.[4]

  • Sample Loading: Dissolve the crude oxime in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this mixture onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.[4]

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure oxime.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound oxime.[4]

Visualizations

G cluster_prep Preparation cluster_purification Purification Options cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_final Final Product crude_product Crude this compound Oxime recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 dissolve Dissolve in min. hot solvent recrystallization->dissolve pack_column Pack Silica Gel Column column_chromatography->pack_column hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals (Filtration) crystallize->isolate dry_recrystallized Dry Crystals isolate->dry_recrystallized pure_product Pure this compound Oxime dry_recrystallized->pure_product load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound oxime.

G cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions start Purification Issue Identified check_tlc Analyze by TLC/ NMR start->check_tlc impurity_id Identify Nature of Impurity/Problem check_tlc->impurity_id is_starting_material Starting Material Present? impurity_id->is_starting_material is_oily Product is an Oil? impurity_id->is_oily is_side_product Side Product (e.g., Nitrile)? impurity_id->is_side_product is_poor_separation Poor Separation? impurity_id->is_poor_separation re_purify Re-purify: - Column Chromatography - Recrystallization is_starting_material->re_purify Yes triturate Triturate with non-polar solvent is_oily->triturate Yes modify_conditions Modify Reaction/ Workup Conditions is_side_product->modify_conditions Yes optimize_purification Optimize Purification: - Change solvent system - Use finer silica is_poor_separation->optimize_purification Yes triturate->re_purify optimize_purification->re_purify

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Monitoring 3-Fluoro-4-nitrobenzaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor reactions involving 3-Fluoro-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) used to monitor reactions?

A1: TLC is a simple, fast, and cost-effective chromatographic technique used to separate components of a mixture.[1][2] It is widely used to monitor the progress of a chemical reaction by separating the starting materials, products, and any byproducts.[1][3][4] This allows chemists to quickly determine if the starting material is being consumed and if the desired product is being formed, helping to decide when the reaction is complete.[4][5]

Q2: What is a suitable mobile phase (solvent system) for monitoring this compound reactions?

A2: The ideal solvent system provides good separation between the starting material (this compound) and the reaction product(s). Since this compound is a polar aromatic compound, a mixture of a non-polar solvent and a moderately polar solvent is typically effective. A common starting point is a mixture of hexanes and ethyl acetate.[6] For instance, a 4:1 Hexane:Ethyl Acetate system has been successfully used.[7] The optimal ratio can be determined experimentally to achieve a product Rf value between 0.25 and 0.35 for potential follow-up with column chromatography.[6]

Q3: How can I visualize the spots on the TLC plate?

A3: Since this compound and many of its derivatives contain an aromatic ring, they are often visible under UV light (typically short-wave at 254 nm) on TLC plates containing a fluorescent indicator.[8] The compounds will appear as dark spots on a glowing green background.[8][9] If UV visualization is insufficient, chemical stains can be used. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized, such as aldehydes and alcohols, which appear as yellow spots on a purple background.[10] A p-anisaldehyde stain can also be useful for aldehydes, ketones, and alcohols.[8][10]

Q4: How do I interpret the spots on the TLC plate to determine if the reaction is complete?

A4: To interpret the plate, you should spot three lanes: your starting material (SM), the reaction mixture (RM), and a "co-spot" containing both the starting material and the reaction mixture.

  • Starting Material (SM): This lane shows the retention factor (Rf) of your reactant.

  • Reaction Mixture (RM): This lane shows all the components currently in your reaction pot.

  • Co-spot (C): This lane helps to confirm the identity of the starting material spot in the reaction mixture lane.

The reaction is considered complete when the spot corresponding to the starting material in the Reaction Mixture (RM) lane has completely disappeared.[3][5][7] A new spot, corresponding to the product, will typically appear at a different Rf value. Generally, the product (e.g., an oxime or alcohol) is more polar than the starting aldehyde and will have a lower Rf value.

Troubleshooting Guide

Q5: My spots are streaking or elongated. What should I do?

A5: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[10] Try diluting your sample and spotting a smaller amount.

  • Highly Polar Compound: Very polar compounds, especially those with acidic or basic functional groups, can interact strongly with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, typically 0.1-2.0%) to the mobile phase can resolve this issue.[10]

  • Inappropriate Solvent: The solvent may be dissolving the sample spot at the baseline. Ensure the spotting solvent is volatile and the sample is applied as a tight, small spot.

Q6: I can't see any spots on my TLC plate after running it. What went wrong?

A6: This issue can arise from a few problems:

  • Sample Too Dilute: Your compound's concentration may be too low to be detected.[10][11] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[11]

  • Compound Not UV-Active: Your compound may not absorb UV light. If you don't see a spot under the UV lamp, you must use a chemical stain.[8][10]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, your compounds will dissolve into the solvent pool instead of migrating up the plate.[11]

  • Compound Evaporation: If your compound is highly volatile, it may have evaporated from the plate.[10]

Q7: All my spots are clustered near the baseline (low Rf) or near the solvent front (high Rf). How do I fix this?

A7: This indicates that the polarity of your mobile phase is not optimal for separating your components.

  • Spots Near Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[1][10] Increase the proportion of the more polar solvent in your mixture (e.g., move from 10% ethyl acetate in hexane to 20% or 30%).

  • Spots Near Solvent Front (High Rf): Your eluent is too polar, causing all components to travel with the solvent front.[1][10] Decrease the proportion of the polar solvent (e.g., move from 30% ethyl acetate in hexane to 10%).

Q8: The spots for my starting material and product are very close together. How can I get better separation?

A8: When the Rf values are very similar, it is difficult to monitor the reaction's progress.[12] You should try changing the solvent system to achieve better separation. Experiment with different solvent combinations (e.g., dichloromethane/methanol or diethyl ether/hexane) or vary the ratios of your current system in small increments.[6][12]

Data Presentation

The retention factor (Rf) is a key parameter in TLC, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. In normal-phase TLC (using a polar stationary phase like silica gel), less polar compounds travel further up the plate, resulting in a higher Rf value.

CompoundFunctional GroupExpected PolarityTypical Solvent System (Hexane:Ethyl Acetate)Expected Rf Range
This compound AldehydeLess Polar4:10.4 - 0.6
Reaction Product (e.g., Oxime) OximeMore Polar4:10.2 - 0.4
Potential Byproduct (e.g., Alcohol) AlcoholMore Polar4:10.1 - 0.3

Note: These Rf values are illustrative. Actual values depend on the specific reaction product, exact solvent composition, temperature, and plate type. The key principle is that the starting aldehyde will be less polar (higher Rf) than its corresponding oxime or alcohol product.[7]

Experimental Protocols

Protocol 1: TLC Plate Preparation and Elution
  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will run with the solvent.[4]

  • Sample Spotting:

    • Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, lightly touch the surface of the plate at the origin to apply a small, concentrated spot (1-2 mm in diameter).

    • Spot three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM). For the co-spot, apply the starting material first, let it dry, then apply the reaction mixture directly on top of the same spot.

  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[11] Place a lid on the chamber to allow the atmosphere inside to become saturated with solvent vapor.

  • Elution: Carefully place the TLC plate into the chamber using forceps. Ensure the plate is upright and not touching the sides of the chamber. Replace the lid.

  • Development: Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[6]

  • Marking: Immediately after removing the plate, mark the position of the solvent front with a pencil.[4][6] Allow the plate to dry completely in a fume hood.

Protocol 2: Visualization of TLC Spots
  • UV Light (Non-destructive):

    • Place the dried TLC plate under a short-wave (254 nm) UV lamp in a dark environment.[8]

    • Compounds that absorb UV light will appear as dark purple or black spots against the fluorescent green background.

    • Lightly circle the visible spots with a pencil to mark their positions.[8]

  • Potassium Permanganate (KMnO₄) Stain (Destructive):

    • Preparation: Prepare the stain by dissolving 3 g of KMnO₄ and 10 g of K₂CO₃ in 300 mL of water.[10]

    • Staining: Wearing gloves and using forceps, quickly dip the TLC plate into the stain jar, ensuring the entire plate is submerged for a second.[9]

    • Development: Remove the plate, let the excess stain drip off, and wipe the back with a paper towel.[9] Oxidizable compounds (like aldehydes) will appear as yellow or brown spots on a purple background. The color will develop immediately without heating.

Workflow and Logic Diagram

TLC_Monitoring_Workflow prep_plate 1. Prepare TLC Plate (Draw Baseline) spot_plate 2. Spot Samples (SM, Co-spot, RM) prep_plate->spot_plate elute_plate 3. Elute Plate (Develop in Chamber) spot_plate->elute_plate visualize 4. Visualize Spots (UV Light / Stain) elute_plate->visualize analyze 5. Analyze Results (Compare Spots) visualize->analyze decision Is Starting Material Gone? analyze->decision continue_rxn Continue Reaction & Monitor decision->continue_rxn No workup Reaction Complete: Proceed to Work-up decision->workup Yes continue_rxn->spot_plate Take New Sample

Caption: Workflow for monitoring a reaction using TLC.

References

preventing degradation of 3-Fluoro-4-nitrobenzaldehyde oxime during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Fluoro-4-nitrobenzaldehyde oxime to prevent its degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to light, leading to photodegradation. The nitroaromatic group is susceptible to photochemical reactions.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] For long-term storage, keep it in a dark environment.
Reaction with impurities or contaminants.Ensure that the storage container is clean and inert. Use high-purity solvents if the compound is in solution.
Appearance of a second spot on TLC analysis of a stored sample Hydrolysis of the oxime back to the parent aldehyde (this compound) due to moisture. Oximes are susceptible to hydrolysis, especially under non-neutral pH conditions.[1][2]Store the compound in a tightly sealed container with a desiccant to minimize moisture exposure. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Degradation due to improper temperature.Store the compound at the recommended temperature (see FAQs below). Avoid frequent temperature fluctuations.
Decreased purity or presence of unexpected peaks in HPLC analysis Multiple degradation pathways, including hydrolysis, photodegradation, or reduction of the nitro group, may be occurring.Review the complete storage conditions (temperature, light, moisture, and atmosphere).[1] If degradation is significant, repurification by recrystallization or column chromatography may be necessary before use.[3]
Incompatibility with the storage container.Ensure the container is made of a non-reactive material (e.g., glass). Avoid plastic containers that may leach plasticizers or other reactive substances.
Inconsistent experimental results using a previously stored batch Degradation of the compound, leading to a lower concentration of the active molecule and the presence of impurities that may interfere with the reaction.Always check the purity of the compound by TLC or HPLC before use, especially if it has been stored for an extended period. Use a freshly purified batch if in doubt.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound oxime?

A1: To ensure maximum stability, this compound oxime should be stored in a cool, dry, and dark place.[1] The recommended short-term storage is in a refrigerator at 2-8 °C. For long-term storage, it is advisable to keep it in a freezer at -20 °C in a tightly sealed container, preferably under an inert atmosphere.[1]

Q2: What are the primary degradation pathways for this compound oxime?

A2: The two primary degradation pathways are:

  • Hydrolysis: The oxime functional group can hydrolyze back to the corresponding aldehyde (this compound) and hydroxylamine, particularly in the presence of moisture and under acidic or basic conditions.[1][2]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[1] Photodegradation is also a concern for nitroaromatic compounds.[1]

Q3: How can I monitor the stability of my this compound oxime sample?

A3: The stability of the compound can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the purity and detect the presence of the more polar aldehyde degradation product.

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantitative analysis of the compound's purity and the separation and quantification of degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify major impurities.

Q4: Can I store this compound oxime in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent and store it at a low temperature.

Q5: What is the expected shelf-life of this compound oxime?

A5: The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (frozen, dry, dark, and under an inert atmosphere), the compound is expected to be stable for several years. However, exposure to light, moisture, or elevated temperatures will significantly shorten its shelf-life. Accelerated stability studies can be used to predict shelf-life under various conditions.

Quantitative Stability Data

The following table provides illustrative data from a simulated accelerated stability study to demonstrate the degradation profile of this compound oxime under various conditions.

ConditionDurationPurity (%)Major DegradantDegradation Pathway
25°C / 60% RH (Ambient) 3 months98.5This compoundHydrolysis
6 months97.2This compoundHydrolysis
40°C / 75% RH (Accelerated) 1 month95.8This compoundHydrolysis
3 months92.1This compoundHydrolysis
Exposure to UV Light (254 nm) 24 hours94.3Various photoproductsPhotodegradation
Acidic (pH 4) Solution at 40°C 48 hours89.5This compoundAcid-catalyzed Hydrolysis
Basic (pH 9) Solution at 40°C 48 hours91.2This compoundBase-catalyzed Hydrolysis

Note: This data is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To assess the stability of this compound oxime under accelerated temperature and humidity conditions to predict its shelf-life.

Materials:

  • This compound oxime (purity >99%)

  • Stability chambers (40°C / 75% RH and 25°C / 60% RH)

  • Amber glass vials

  • HPLC system with a UV detector

  • HPLC grade acetonitrile and water

Methodology:

  • Place accurately weighed samples of the compound into amber glass vials.

  • Store the vials in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term).

  • Analyze the purity of each sample using a validated stability-indicating HPLC method.

  • Quantify the parent compound and any significant degradation products.

  • Use the data from the accelerated study and the Arrhenius equation to predict the shelf-life at the recommended storage condition.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound oxime under various stress conditions.

Materials:

  • This compound oxime

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Heating oven and UV light chamber

  • HPLC-MS system for analysis

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Analyze samples at various time points. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Analyze samples at various time points. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Analyze samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C. Analyze samples at various time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light. Analyze samples at various time points.

  • Analyze all stressed samples by a validated HPLC method and identify the degradation products using mass spectrometry (MS).

Visualizations

degradation_pathway This compound Oxime This compound Oxime This compound This compound This compound Oxime->this compound Hydrolysis (H₂O, H⁺/OH⁻) Hydroxylamine Hydroxylamine This compound Oxime->Hydroxylamine Hydrolysis (H₂O, H⁺/OH⁻) Nitroso/Hydroxylamino/Amino Derivatives Nitroso/Hydroxylamino/Amino Derivatives This compound Oxime->Nitroso/Hydroxylamino/Amino Derivatives Reduction Photodegradation Products Photodegradation Products This compound Oxime->Photodegradation Products Light experimental_workflow cluster_storage Storage Conditions cluster_analysis Analysis Ambient Ambient TLC TLC Ambient->TLC Time Points Accelerated Accelerated HPLC HPLC Accelerated->HPLC Time Points Photostability Photostability Photostability->HPLC Time Points Qualitative Check Qualitative Check TLC->Qualitative Check Purity Assessment Purity Assessment HPLC->Purity Assessment NMR NMR Sample Preparation Sample Preparation Sample Preparation->Ambient Sample Preparation->Accelerated Sample Preparation->Photostability Shelf-Life Prediction Shelf-Life Prediction Purity Assessment->Shelf-Life Prediction

References

addressing incomplete conversion in 3-Fluoro-4-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 3-Fluoro-4-nitrobenzaldehyde, with a specific focus on addressing incomplete conversion.

Troubleshooting Guide: Incomplete Conversion

This guide is designed to help you diagnose and resolve common issues leading to incomplete reactions during the synthesis of this compound, particularly via the oxidation of 3-Fluoro-4-nitrotoluene.

Q1: My reaction has stalled. Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted 3-Fluoro-4-nitrotoluene. What are the initial steps to troubleshoot this?

A1: When facing incomplete conversion, several factors related to the reaction conditions should be reassessed.

  • Reaction Time & Temperature: Aldehyde synthesis via the oxidation of substituted nitrotoluenes can be slow. If the reaction has not proceeded to completion within the expected timeframe, consider extending the reaction time. Monitor the progress by TLC or HPLC until the starting material spot is no longer visible.[1][2] If extending the time is ineffective, a cautious and gradual increase in the reaction temperature may be necessary. Be aware that excessive heat can promote the formation of unwanted byproducts, such as the over-oxidation to carboxylic acid.[2]

  • Reagent Stoichiometry: Ensure that the oxidizing agent (e.g., chromium trioxide) was added in the correct molar excess.[3] An insufficient amount of oxidant is a primary cause of incomplete reactions.[2]

  • Efficient Mixing: For heterogeneous reactions, vigorous stirring is crucial to ensure proper contact between the reactants. Inadequate mixing can create localized areas of low reagent concentration, leading to a stalled reaction.[1]

Q2: I've increased the reaction time and temperature, but the conversion rate is still low. What other chemical factors could be at play?

A2: If adjusting the primary reaction parameters does not resolve the issue, consider the following chemical aspects:

  • Reagent Quality: Verify the purity and activity of your oxidizing agent. Chromium trioxide, for example, can degrade over time. Using a fresh or properly stored batch is recommended.

  • Acid Catalyst Concentration: In the oxidation of nitrotoluenes to their corresponding benzaldiacetates, concentrated sulfuric acid is a critical component.[3] Adding the acid too rapidly can cause charring, while an insufficient amount will result in a sluggish reaction.[3] The temperature must be kept low (e.g., below 10°C) during its addition to prevent side reactions.[3]

  • Hydrolysis Step: The synthesis often proceeds through a 3-fluoro-4-nitrobenzaldiacetate intermediate, which is then hydrolyzed to the final aldehyde.[3] Incomplete hydrolysis can leave unreacted diacetate in your product mixture. Ensure the hydrolysis conditions (e.g., acid concentration, temperature, and time) are sufficient for complete conversion.

Q3: My final product is contaminated with unreacted starting material. What is the most effective purification strategy?

A3: If the reaction could not be driven to completion, effective purification is necessary to isolate the this compound.

  • Recrystallization: This is a highly effective method for separating the aldehyde product from the less polar starting material, 3-Fluoro-4-nitrotoluene. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often suitable.[4]

  • Column Chromatography: For achieving very high purity, flash column chromatography using silica gel is the preferred method. A gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the components.[4]

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound that can suffer from incomplete conversion? A prevalent method is the oxidation of 3-Fluoro-4-nitrotoluene using chromium trioxide in a mixture of acetic anhydride and acetic acid, followed by acidic hydrolysis of the resulting diacetate intermediate.[3] Each step is critical, and incomplete conversion can occur at either the oxidation or hydrolysis stage.

Why is temperature control so critical during the oxidation of 3-Fluoro-4-nitrotoluene? The oxidation reaction is exothermic. Poor temperature control, especially during the addition of the oxidizing agent, can lead to a significant decrease in yield.[3] Exceeding the optimal temperature range (typically 5-10°C) can cause side reactions, such as the formation of p-nitrobenzoic acid or charring of the reactants.[3]

Could the presence of water in my reagents affect the initial oxidation step? Yes, the first step of the reaction is the formation of the diacetate intermediate in the presence of acetic anhydride. Water will react with acetic anhydride, reducing its effective concentration and potentially hindering the reaction. Ensure that all reagents and solvents are appropriately dried before use.

How can I confirm the identity and purity of my final product? Standard analytical techniques should be used for confirmation. The melting point of this compound is reported to be between 53-58°C.[5][6] Further confirmation and purity assessment can be done using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

Data Presentation

The following table provides hypothetical data illustrating how reaction parameters can influence the conversion and yield in the oxidation of 3-Fluoro-4-nitrotoluene to 3-Fluoro-4-nitrobenzaldiacetate.

Entry CrO₃ (Equivalents) Temperature (°C) Reaction Time (h) Conversion of Starting Material (%) Yield of Diacetate (%)
12.55-10275%68%
22.85-10295%85%
32.85-104>99%91%
42.815-20296%77% (byproduct formation)
52.05-10460%52%

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-nitrobenzaldiacetate

This protocol is adapted from a general procedure for the oxidation of nitrotoluenes.[3]

  • Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place glacial acetic acid (11.5 mL/g of starting material) and acetic anhydride (11.3 mL/g of starting material).

  • Dissolution: Add 3-Fluoro-4-nitrotoluene (1.0 eq) to the flask and stir until fully dissolved.

  • Cooling: Cool the mixture to 5°C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.7 mL/g of starting material) while maintaining the temperature below 10°C.

  • Oxidant Addition: Add chromium trioxide (2.8 eq) in small portions, ensuring the temperature does not exceed 10°C. This addition may take 45-60 minutes.

  • Reaction: Continue stirring for an additional 30 minutes after the final addition of chromium trioxide.

  • Quenching: Pour the reaction mixture into a beaker containing crushed ice, using approximately 100 mL of ice/water for every gram of starting material.

  • Isolation: Collect the precipitated solid by suction filtration and wash thoroughly with cold water until the filtrate is colorless. The crude diacetate can be used directly in the next step.

Protocol 2: Hydrolysis to this compound

This protocol is adapted from a general procedure for the hydrolysis of benzaldiacetates.[3]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, place the crude 3-fluoro-4-nitrobenzaldiacetate (1.0 eq).

  • Reagent Addition: Add ethanol (2.2 mL/g), water (2.2 mL/g), and concentrated sulfuric acid (0.22 mL/g).

  • Hydrolysis: Heat the mixture to reflux for 30-45 minutes.

  • Crystallization: Cool the solution in an ice bath to induce crystallization of the aldehyde product.

  • Isolation: Collect the crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator.

  • Purification: If necessary, recrystallize the crude product from an ethanol/water mixture.

Visualizations

G cluster_synthesis Synthesis Pathway A 3-Fluoro-4-nitrotoluene B 3-Fluoro-4-nitrobenzaldiacetate A->B CrO3, Ac2O, H2SO4 C This compound B->C H2SO4, EtOH, H2O

Caption: Reaction scheme for the synthesis of this compound.

G cluster_causes Potential Causes & Checks cluster_solutions Corrective Actions start Incomplete Conversion Observed (TLC/HPLC Analysis) cause1 Reaction Time / Temp? start->cause1 cause2 Oxidant Stoichiometry? start->cause2 cause3 Mixing Efficiency? start->cause3 cause4 Reagent Quality? start->cause4 sol1 Increase Reaction Time Gradually Increase Temp cause1->sol1 sol2 Verify & Add More Oxidant cause2->sol2 sol3 Increase Stirring Rate cause3->sol3 sol4 Use Fresh Reagents cause4->sol4 purify If reaction is complete or stalled: Proceed to Purification (Recrystallization / Chromatography) sol1->purify sol2->purify sol3->purify sol4->purify

Caption: Troubleshooting workflow for addressing incomplete conversion.

References

Technical Support Center: Separation of E/Z Isomers of 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of E/Z isomers of 3-Fluoro-4-nitrobenzaldehyde oxime.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E/Z isomers of this compound oxime necessary?

A1: The synthesis of this compound oxime from the corresponding aldehyde and hydroxylamine typically yields a mixture of two geometric isomers, E and Z.[1][2] These isomers arise from restricted rotation around the C=N double bond.[3][4] Since E and Z isomers can have different physical, chemical, and biological properties, separating them is crucial for unambiguous structure-activity relationship (SAR) studies, ensuring batch-to-batch consistency in drug development, and meeting regulatory requirements for isomeric purity.

Q2: What are the primary methods for separating the E/Z isomers of this oxime?

A2: The most effective methods for separating E/Z isomers of aromatic oximes are column chromatography and fractional crystallization.[5][6] High-Performance Liquid Chromatography (HPLC) is also a powerful analytical and preparative tool for isomer separation.[6] The choice of method depends on the scale of the separation and the physicochemical differences between the isomers.

Q3: How can I identify and quantify the E/Z isomer ratio in my sample?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most effective technique for identifying and quantifying the E/Z isomer ratio.[5] The chemical shifts of the protons close to the C=N bond, especially the oxime proton (-NOH) and the aldehydic proton (CH=N), will likely differ between the two isomers.[2][7] Integration of the respective signals allows for the determination of the isomer ratio. For unambiguous assignment, 2D NMR techniques like NOESY can be employed.[7]

Q4: Is there a risk of interconversion between the E and Z isomers during separation?

A4: Yes, interconversion between E and Z isomers can occur, particularly under certain conditions such as elevated temperatures, or in the presence of acids or bases.[5][8] It is advisable to perform separation under neutral pH and at or below room temperature to minimize isomerization.

Troubleshooting Guides

Column Chromatography Separation
Issue Potential Cause Recommended Action
Poor or no separation of isomers. The polarity of the eluent is not optimal for differential migration on the silica gel.- Systematically vary the eluent composition. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. - A shallow gradient of ethyl acetate in hexane is often effective.[6]
Co-elution of isomers with impurities. The chosen solvent system does not provide adequate resolution between the isomers and other components (e.g., unreacted aldehyde).- Adjust the eluent system to achieve better separation. - If the impurity is the starting aldehyde, consider a pre-purification step or a different chromatographic technique.[6]
Product loss on the column. The oxime is highly polar and adsorbs strongly to the silica gel.- Add a small percentage of a more polar solvent like methanol to the eluent to facilitate elution. - Use a less active stationary phase, such as deactivated silica gel.
Recrystallization
Issue Potential Cause Recommended Action
Both isomers crystallize together. The solubilities of the E and Z isomers are very similar in the chosen solvent.- Screen a wide range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, isopropanol).[1] - Employ slow cooling to promote selective crystallization of the less soluble isomer.
Product "oils out" instead of crystallizing. The product is impure, leading to a depression of the melting point, or the solvent is not appropriate.- Attempt to purify a small portion by column chromatography to obtain a seed crystal. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[6]
Low recovery of the purified isomer. The desired isomer has significant solubility in the mother liquor.- Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration. - Minimize the amount of solvent used for washing the crystals.

Data Presentation

The following tables provide hypothetical, yet representative, data for the separation of E/Z isomers of this compound oxime.

Table 1: Column Chromatography Separation Parameters

Parameter Condition 1 Condition 2
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase Gradient: 5% to 20% Ethyl Acetate in HexaneIsocratic: 85:15 Hexane:Ethyl Acetate
Retention Factor (Rf) of Isomer 1 (E) ~0.45 (at 15% EtOAc)0.40
Retention Factor (Rf) of Isomer 2 (Z) ~0.35 (at 15% EtOAc)0.32
Outcome Good separation, allowing for isolation of both isomers.Baseline separation, suitable for analytical and small-scale preparative work.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Predicted Shift for E-isomer (ppm) Predicted Shift for Z-isomer (ppm)
-NOH ~11.5 (singlet)~11.2 (singlet)
CH=N ~8.2 (singlet)~8.5 (singlet)
Aromatic Protons 7.5 - 8.4 (multiplets)7.5 - 8.4 (multiplets)

Note: The assignment of E and Z to specific chemical shifts is hypothetical and would require experimental confirmation (e.g., via NOESY). The isomer with the aldehydic proton (CH=N) in closer proximity to the aromatic ring is likely to be more deshielded (higher ppm value).

Experimental Protocols

Protocol 1: Column Chromatography Separation
  • Column Preparation : A glass column is slurry-packed with silica gel in hexane.

  • Sample Loading : The crude mixture of E/Z isomers is dissolved in a minimal amount of dichloromethane or the mobile phase and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated, and the dry powder is loaded onto the top of the prepared column.

  • Elution : The column is eluted with a solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.[6]

  • Fraction Collection : Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 80:20 hexane:ethyl acetate).

  • Isolation : Fractions containing the pure isomers are combined, and the solvent is removed under reduced pressure to yield the purified E and Z isomers.

Protocol 2: Analytical HPLC Method Development
  • Instrumentation : An HPLC system equipped with a UV detector is used.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.[5]

  • Mobile Phase : A gradient elution using acetonitrile and water is typically effective for separating aromatic compounds.[5] A starting point could be a gradient of 30% to 70% acetonitrile in water over 20 minutes.

  • Detection : The isomers can be detected by UV absorbance at a wavelength where the compounds have significant absorption (e.g., 254 nm or 280 nm).

  • Optimization : The gradient, flow rate, and column temperature can be optimized to achieve baseline separation of the two isomer peaks.

Mandatory Visualization

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Isolation Synthesis Synthesis of 3-Fluoro-4- nitrobenzaldehyde Oxime Mixture Crude E/Z Isomer Mixture Synthesis->Mixture ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc) Mixture->ColumnChrom FracCryst Fractional Crystallization (Solvent Screening) Mixture->FracCryst TLC_HPLC TLC/HPLC Monitoring ColumnChrom->TLC_HPLC FracCryst->TLC_HPLC PureE Pure E-Isomer TLC_HPLC->PureE PureZ Pure Z-Isomer TLC_HPLC->PureZ NMR NMR Analysis (¹H, NOESY) PureE->NMR PureZ->NMR

Caption: Workflow for the separation and analysis of E/Z isomers.

Troubleshooting_Logic Start Poor Isomer Separation in Column Chromatography Cause1 Suboptimal Eluent Polarity Start->Cause1 Cause2 Isomer Interconversion Start->Cause2 Cause3 Column Overloading Start->Cause3 Action1 Optimize Eluent Gradient (e.g., shallow EtOAc/Hexane gradient) Cause1->Action1 Action2 Perform separation at lower temperature. Ensure neutral pH. Cause2->Action2 Action3 Reduce sample load. Use a larger column. Cause3->Action3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Fluoro-4-nitrobenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key intermediates like 3-Fluoro-4-nitrobenzaldehyde is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile compounds such as substituted benzaldehydes.[2] This guide provides an objective comparison of two distinct reversed-phase HPLC (RP-HPLC) methods and contrasts them with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative for purity analysis.

Methodology Comparison: HPLC vs. GC-MS

The selection of an analytical method depends on the specific requirements of the analysis, including the expected impurity profile, required sensitivity, and available instrumentation.[3][4] While HPLC is ideal for separating complex mixtures and non-volatile impurities, GC-MS offers powerful identification capabilities for volatile components.[3]

High-Performance Liquid Chromatography (HPLC): A highly sensitive and versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is the preferred method for quantitative analysis and impurity profiling of compounds like nitrobenzaldehydes.[2][3][5]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it excellent for the identification and quantification of volatile and semi-volatile compounds.[3][6]

Experimental Protocols

Detailed methodologies for two distinct HPLC methods and one GC-MS method are provided below. These protocols serve as a starting point for method development and validation.

Protocol 1: Rapid Isocratic HPLC Method

This method is designed for rapid quality control and high-throughput screening, prioritizing speed of analysis.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 60% acetonitrile and 40% water containing 0.1% acetic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: High-Resolution Gradient HPLC Method

This method uses a gradient elution to achieve superior separation of the main component from closely related impurities, making it ideal for comprehensive impurity profiling.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: 0.05 M potassium phosphate buffer (pH adjusted to 7.5 with phosphoric acid).[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Detection Wavelength: 240 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.

Protocol 3: GC-MS Method for Volatile Impurities

This protocol is suitable for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Inlet Temperature: 250 °C.[6]

  • Injection Volume: 1 µL (split injection).

  • Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[6]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning from m/z 40-400. The mass spectrum for a related compound, 4-nitrobenzaldehyde, shows a molecular ion peak at m/z 151.[3][8]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetone.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the described analytical methods.

Parameter Method 1: Isocratic HPLC Method 2: Gradient HPLC Method 3: GC-MS
Primary Use Routine QC, High ThroughputImpurity Profiling, StabilityVolatile Impurity ID
Analysis Time ~10 minutes~30 minutes~20 minutes
Resolution ModerateHighHigh (for volatiles)
Specificity Moderate (UV detection)High (UV-DAD)Very High (Mass Spectra)
Quantification ExcellentExcellentGood to Excellent
Key Advantage Speed and SimplicitySuperior Separation PowerDefinitive Identification
Key Disadvantage Potential for co-elutionLonger analysis timeNot for non-volatile impurities
Potential Impurities

Impurities in this compound can arise from starting materials, synthetic by-products, or degradation. Potential impurities may include:

  • Positional Isomers: Such as 4-Fluoro-3-nitrobenzaldehyde.[9]

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Oxidation Products: 3-Fluoro-4-nitrobenzoic acid.

  • Related Impurities: Isomers like 2-nitrobenzaldehyde and 4-nitrobenzaldehyde may also be present depending on the synthetic pathway.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison between the analytical techniques.

cluster_workflow HPLC Purity Analysis Workflow sample Sample Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Injector, Column) sample->hplc separation Chromatographic Separation (Isocratic or Gradient) hplc->separation detection UV or DAD Detection separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Integration, Purity Calculation) data->analysis

Caption: General workflow for HPLC purity analysis.

main Purity Analysis of This compound hplc HPLC Methods main->hplc gcms GC-MS Method main->gcms isocratic Isocratic HPLC (Method 1) hplc->isocratic gradient Gradient HPLC (Method 2) hplc->gradient gcms_attr Use: Volatile Impurities Advantage: Identification gcms->gcms_attr iso_attr Use: Rapid QC Advantage: Speed isocratic->iso_attr grad_attr Use: Impurity Profile Advantage: Resolution gradient->grad_attr

Caption: Logical comparison of analytical techniques.

References

Validating the Structure of 3-Fluoro-4-nitrobenzaldehyde: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 3-Fluoro-4-nitrobenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and predictive data to facilitate accurate characterization.

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. This guide details the use of ¹H and ¹³C NMR spectroscopy for the validation of this compound, a key building block in medicinal chemistry. By comparing its expected NMR spectral data with that of analogous compounds, 4-nitrobenzaldehyde and 3-fluorobenzaldehyde, researchers can confidently ascertain the successful synthesis and purity of the target molecule.

Comparative Analysis of NMR Data

The structural features of this compound, particularly the substitution pattern on the benzene ring, give rise to a unique NMR fingerprint. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for 4-nitrobenzaldehyde and 3-fluorobenzaldehyde for comparative purposes.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-C=O~10.1s-
H-2~8.3d~2
H-5~7.9dd~8, ~2
H-6~7.8t~8
4-NitrobenzaldehydeH-C=O10.18s-
H-2, H-68.40d8.5
H-3, H-58.11d8.5
3-FluorobenzaldehydeH-C=O9.99s-
H-27.76d7.6
H-47.60ddd8.0, 2.0, 1.0
H-57.55td8.0, 5.5
H-67.34ddd8.0, 2.5, 1.0

Table 2: ¹³C NMR Data Comparison (101 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Predicted) C=O~189
C-1~135
C-2130 (d, JCF~ ~3 Hz)
C-3155 (d, JCF~ ~260 Hz)
C-4~145
C-5128 (d, JCF~ ~5 Hz)
C-6120 (d, JCF~ ~20 Hz)
4-NitrobenzaldehydeC=O190.9
C-1141.0
C-2, C-6130.9
C-3, C-5129.5
C-4147.2
3-FluorobenzaldehydeC=O190.5
C-1137.8
C-2129.3 (d, JCF = 2.9 Hz)
C-3162.9 (d, JCF = 248.5 Hz)
C-4115.4 (d, JCF = 21.2 Hz)
C-5130.4 (d, JCF = 7.6 Hz)
C-6121.3 (d, JCF = 22.2 Hz)

Experimental Protocol for NMR Spectroscopy

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument operation.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample (e.g., this compound) for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is between 4-5 cm.

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 101 MHz spectrometer include a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (several hundred to thousands) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Synthesize this compound B Prepare NMR Sample (CDCl3) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Spectra (Referencing, Integration) C->E D->E G Compare Experimental Data with Predicted & Analogue Data E->G F Predict NMR Spectra of This compound F->G H Structure Validated G->H Match I Structure Not Validated (Further Investigation) G->I Mismatch

Caption: Workflow for NMR-based structural validation.

Comparative Analysis of 3-Fluoro-4-nitrobenzaldehyde Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 3-fluoro-4-nitrobenzaldehyde has emerged as a promising starting point for the development of novel therapeutic agents, owing to the unique electronic properties conferred by the fluorine and nitro substituents. Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents. This guide provides a comparative overview of the biological performance of various this compound derivatives, supported by available experimental data and detailed protocols for key biological assays.

Antimicrobial Activity

Derivatives of this compound, particularly thiosemicarbazones, have been explored for their activity against various bacterial and fungal pathogens. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is believed to enhance the antimicrobial potential of these compounds.[1] While specific quantitative data for a broad range of this compound derivatives is still emerging, studies on structurally related nitro- and fluoro-substituted benzaldehydes provide valuable insights into their potential efficacy.

For instance, thiosemicarbazone derivatives of 3-nitrobenzaldehyde have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action for thiosemicarbazones is often attributed to their ability to chelate metal ions essential for microbial enzyme function.[2]

Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives

Derivative ClassTarget Microorganism(s)Reported Activity (e.g., MIC, Zone of Inhibition)
3-Nitrobenzaldehyde ThiosemicarbazonesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicansMetal complexes showed varied activity; Cobalt(II) and Nickel(II) complexes were active.
4-Fluorobenzoic Acid HydrazonesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide showed activity comparable to ceftriaxone against S. aureus.[3]
Benzaldehyde ThiosemicarbazonesStaphylococcus aureus, Staphylococcus homonis, Salmonella typhi, Shigella flexneriaSynthesized derivatives showed comparable activity to standard drugs.

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is an active area of research. The nitro group, in particular, is a known pharmacophore in several anticancer agents and can act as a selective cytotoxin in the hypoxic environment of solid tumors.[3] Schiff base and hydrazone derivatives are among the most studied classes for their anticancer properties.

Studies on other substituted benzaldehydes have shown that these compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5][6] For example, benzaldehyde has been shown to suppress these major signaling pathways by regulating 14-3-3 family proteins.

Table 2: Comparative Cytotoxicity of Benzaldehyde Derivatives

Derivative ClassCancer Cell Line(s)Reported Activity (IC50)
5-Nitro-thiophene CarboxaldehydeOVCAR-8 (ovary), SF-295 (glioblastoma), HCT-116 (colon), HL-60 (leukemia)Potent cytotoxicity with IC50 ranging from 0.36 to 4.75 µg/mL.[1]
4-Nitrobenzaldehyde Schiff BaseTongue Squamous Cell Carcinoma Fibroblasts (TSCCF)IC50 of 446.68 µg/mL.[7]
Benzyloxybenzaldehyde DerivativesH1299 (lung)IC50 values of 14.0, 13.7 and 13.0 µM for some derivatives.[8]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of these compounds. Below are summaries of standard protocols for assessing antimicrobial and cytotoxic activity.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, except for a sterility control well. Include a growth control well (no compound) and a positive control (a known antibiotic).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.[9]

Potential Signaling Pathways and Mechanisms

While the precise signaling pathways modulated by this compound derivatives are still under investigation, research on related benzaldehyde compounds suggests potential mechanisms of action.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Its dysregulation is a common feature in many cancers.[10] Some benzaldehyde derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[4]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K Derivative->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] Aberrant MAPK signaling is also frequently observed in cancer.[6] Certain phytochemicals and synthetic compounds can modulate this pathway, offering a therapeutic strategy.[6]

MAPK_Pathway Stimuli Extracellular Stimuli Receptor Cell Surface Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Expression (Proliferation, Differentiation) ERK->Transcription Derivative This compound Derivative Derivative->Raf Derivative->MEK

Caption: Postulated modulation of the MAPK signaling pathway by a this compound derivative.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Schiff base, thiosemicarbazone formation) Start->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Antimicrobial Antimicrobial Screening (MIC Assay) Derivatives->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Derivatives->Anticancer Hit Hit Compound(s) Antimicrobial->Hit Anticancer->Hit Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit->Mechanism

Caption: General workflow for the development and evaluation of this compound derivatives.

References

A Comparative Guide to the Reactivity of 3-Fluoro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Fluoro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde. The analysis focuses on reactions pertinent to organic synthesis and drug development, offering insights into how the substitution pattern of these molecules influences their chemical behavior. The information presented is based on established principles of physical organic chemistry and available data for analogous compounds.

Introduction to the Compounds

Both this compound and 4-nitrobenzaldehyde are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Their reactivity is largely dictated by the electron-withdrawing nature of the nitro group, which significantly activates the benzaldehyde system. However, the presence of a fluorine atom in the meta position to the aldehyde in this compound introduces distinct reactivity pathways compared to 4-nitrobenzaldehyde.

Comparative Reactivity in Nucleophilic Addition to the Carbonyl Group

A key reaction for benzaldehydes is the nucleophilic addition to the carbonyl carbon. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, serves as an excellent model for comparing the electrophilicity of the carbonyl group in these two molecules.[3][4]

The rate of nucleophilic addition is enhanced by electron-withdrawing substituents on the aromatic ring, which increase the partial positive charge on the carbonyl carbon.[4] The reactivity of substituted benzaldehydes can be quantitatively estimated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.[5]

Electronic Effects of Substituents:

  • 4-nitrobenzaldehyde: The nitro group at the para position exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This significantly increases the electrophilicity of the aldehyde carbonyl group, making it highly reactive towards nucleophiles. The Hammett constant (σp) for a nitro group is +0.778.[5]

  • This compound: In this molecule, the para-nitro group has the same activating effect as in 4-nitrobenzaldehyde. The fluorine atom at the meta position also contributes an electron-withdrawing inductive effect (-I). The Hammett constant (σm) for a fluoro group is +0.337.[5]

The combined electron-withdrawing effects of the nitro and fluoro groups in this compound make its carbonyl carbon even more electrophilic than that of 4-nitrobenzaldehyde. Therefore, This compound is expected to be more reactive than 4-nitrobenzaldehyde in nucleophilic addition reactions at the carbonyl group.

Quantitative Reactivity Comparison (Predicted)
CompoundRelevant Substituent(s)Hammett Constant(s) (σ)Predicted Relative Reactivity in Nucleophilic Addition
4-nitrobenzaldehyde p-NO₂+0.778[5]High
This compound p-NO₂, m-F+0.778 (NO₂) + +0.337 (F) = +1.115[5]Very High
Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, which can be adapted to compare the reactivity of this compound and 4-nitrobenzaldehyde.

Materials:

  • Aromatic aldehyde (this compound or 4-nitrobenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of the aromatic aldehyde in a minimal amount of ethanol.

  • Add 1.1 equivalents of malononitrile to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • If the reaction is slow, gently heat the mixture to reflux.

  • Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

To compare the reactivity, the reactions should be run in parallel under identical conditions, and the reaction progress can be monitored over time by taking aliquots and analyzing them by techniques such as GC-MS or NMR spectroscopy.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A significant difference in the reactivity of the two compounds lies in their susceptibility to nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.

  • 4-nitrobenzaldehyde: This molecule does not have a suitable leaving group on the aromatic ring and is therefore unreactive in SNAr reactions.

  • This compound: The fluorine atom in this compound can act as a leaving group. The strong electron-withdrawing nitro group located para to the fluorine atom activates the ring for nucleophilic attack and stabilizes the negatively charged intermediate (Meisenheimer complex), making this compound a good substrate for SNAr reactions.

Therefore, This compound can undergo nucleophilic aromatic substitution, a reaction pathway not available to 4-nitrobenzaldehyde.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general method for the reaction of this compound with a nucleophile, such as an amine.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, morpholine)

  • Potassium carbonate (base)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Thin-layer chromatography (TLC) supplies

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the nucleophile (1.1-1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a suitable polar aprotic solvent, such as DMF or DMSO.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Summary and Conclusion

The reactivity of this compound and 4-nitrobenzaldehyde is significantly influenced by their substituent patterns.

  • In nucleophilic addition reactions at the carbonyl group , such as the Knoevenagel condensation, This compound is predicted to be more reactive than 4-nitrobenzaldehyde due to the combined electron-withdrawing effects of the fluoro and nitro groups.

  • This compound is susceptible to nucleophilic aromatic substitution (SNAr) , allowing for the displacement of the fluorine atom by a variety of nucleophiles. This provides a versatile handle for further molecular elaboration. 4-nitrobenzaldehyde is unreactive under SNAr conditions.

For drug development and synthetic chemistry professionals, the choice between these two reagents will depend on the desired synthetic outcome. 4-nitrobenzaldehyde is a highly activated aldehyde suitable for a range of condensation and addition reactions. This compound offers even greater reactivity at the carbonyl group and the additional functionality of undergoing SNAr, opening up a broader scope of potential chemical transformations. Direct experimental validation is recommended to determine the optimal reaction conditions for specific applications.

References

Characterization of Impurities in 3-Fluoro-4-nitrobenzaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 3-Fluoro-4-nitrobenzaldehyde, a key building block in pharmaceutical synthesis. This document outlines potential impurities, compares analytical techniques, and provides detailed experimental protocols to aid in the selection of the most appropriate methods for quality control.

Introduction to Impurity Profiling of this compound

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the yield and purity of the final API, and may introduce potential safety risks. Therefore, robust analytical methods are essential for the identification and quantification of these impurities. Impurities in this compound can originate from the manufacturing process, degradation, or improper storage.

Potential Impurities

Common impurities in this compound samples may include:

  • Starting Material Residues: Unreacted precursors from the synthesis process.

  • Positional Isomers: Such as 4-Fluoro-3-nitrobenzaldehyde, which can be formed as a byproduct during nitration.

  • Oxidation Products: The corresponding carboxylic acid, 3-Fluoro-4-nitrobenzoic acid, can form through oxidation of the aldehyde group.

  • Reduction Products: The nitro group can be partially reduced to a nitroso or amino group under certain conditions.

  • Degradation Products: Formed due to exposure to light, heat, or reactive agents.

A summary of potential impurities is presented in Table 1.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructurePotential Source
4-Fluoro-3-nitrobenzaldehydeSynthesis Byproduct
3-Fluoro-4-nitrobenzoic acidOxidation
3-Fluoro-4-aminobenzaldehydeReduction
Unreacted Starting MaterialsVariesSynthesis

Comparison of Analytical Techniques

The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.Robust, quantitative, suitable for non-volatile and thermally labile compounds.May require derivatization for compounds without a UV chromophore.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity, excellent for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally unstable compounds.
qNMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Provides structural information, can be used for absolute quantification without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine analysis and quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode)

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable temperature and ramp up to ensure separation of all volatile components.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230 °C

  • Mass Range: Scan a range appropriate for the expected impurities.

Sample Preparation:

  • Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • The concentration should be optimized based on the sensitivity of the instrument.

Visualizing the Workflow and Impurity Formation

To better understand the processes involved in impurity characterization, the following diagrams illustrate a typical experimental workflow and the potential pathways for impurity formation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting sample This compound Sample dissolution Dissolution in Solvent sample->dissolution filtration Filtration dissolution->filtration hplc HPLC-UV Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms nmr NMR Analysis filtration->nmr data_proc Data Processing & Integration hplc->data_proc gcms->data_proc nmr->data_proc impurity_id Impurity Identification data_proc->impurity_id quantification Quantification impurity_id->quantification report Final Report quantification->report

Caption: Experimental workflow for impurity characterization.

impurity_formation cluster_impurities Potential Impurities cluster_sources Formation Pathways main This compound oxidation Oxidation main->oxidation O2, light, heat reduction Reduction main->reduction Reducing agents isomer 4-Fluoro-3-nitrobenzaldehyde acid 3-Fluoro-4-nitrobenzoic acid amino 3-Fluoro-4-aminobenzaldehyde synthesis Synthesis synthesis->main synthesis->isomer Side reaction oxidation->acid reduction->amino

Caption: Potential impurity formation pathways.

Conclusion

The characterization of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A combination of chromatographic and spectroscopic techniques provides a powerful toolkit for the identification and quantification of potential impurities. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development.

A Comparative Guide to Alternative Reagents for the Synthesis of Fluorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into nitroaromatic scaffolds is a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by the fluorine atom can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of alternative reagents and methodologies for the synthesis of fluorinated nitroaromatics, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific synthetic challenges.

The synthesis of these target molecules can be broadly approached via two primary pathways: the direct fluorination of a nitroaromatic precursor or the nitration of a fluoroaromatic compound. This guide will explore modern reagents and alternative methods for both strategies, moving beyond traditional and often harsh reaction conditions.

I. Fluorination of Nitroaromatic Substrates

A common and direct approach is the introduction of a fluorine atom onto a pre-existing nitroaromatic ring. This can be achieved through several distinct chemical pathways.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). While nitroaromatics are generally electron-deficient, this method can be effective for substrates containing activating groups or for the fluorination of activated positions. The most common and user-friendly electrophilic fluorinating agents are N-F reagents, which have largely replaced hazardous sources like elemental fluorine.[1][2]

Key reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[3][4][5] These reagents are stable, crystalline solids that are easier and safer to handle than gaseous fluorine.[6][7] NFSI, for example, is a mild electrophilic fluorinating agent that can also act as an oxidant.[4][8] Selectfluor is among the most reactive yet safe electrophilic fluorinating reagents available.[9]

Quantitative Performance Data: Electrophilic Fluorination

SubstrateReagentCatalyst/AcidSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
NitrobenzeneF₂-Acetonitrile-20 to -152.5o/m/p-Fluoronitrobenzene60 (mixture)[10]
2-Arylbenzo[d]thiazolesNFSIPd(PPh₃)₄Dichloroethane10024ortho-C-H Fluorinated65-85[3]
AnisoleNFSI-Neat150-o/p-FluoroanisoleModerate[11]
IndolesNFSI-AcetonitrileRT1-33,3-Difluoro-2-oxindoles70-95[12]

Representative Experimental Protocol: Pd-Catalyzed C-H Fluorination with NFSI [3]

To a solution of 2-arylbenzo[d]thiazole (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, Pd(PPh₃)₄ (0.02 mmol, 10 mol%), L-proline (0.04 mmol, 20 mol%), and NFSI (0.4 mmol, 2.0 equiv.) are added. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired fluorinated product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly on electron-deficient rings where the nitro group acts as a potent activating group for the displacement of a leaving group (e.g., Cl, Br, or even another NO₂) by a nucleophilic fluoride source (e.g., KF, CsF).[13][14][15]

A modern and highly effective variation is the deoxyfluorination of nitrophenols . Reagents like PhenoFluor™ provide a one-step conversion of phenols to aryl fluorides, avoiding the need for pre-activation and tolerating a wide range of functional groups.[16] This method is particularly advantageous as phenols are often readily available starting materials.[17][18]

Quantitative Performance Data: Deoxyfluorination of Nitrophenols

SubstrateReagentBase/AdditiveSolventTemp (°C)Time (h)ProductYield (%)Reference
4-NitrophenolPhenoFluor™CsFToluene110201-Fluoro-4-nitrobenzene>95[16]
2-NitrophenolPhenoFluor™CsFToluene110201-Fluoro-2-nitrobenzene91[16]
Methyl 3-hydroxy-4-nitrobenzoatePhenoFluor™CsFToluene11020Methyl 3-fluoro-4-nitrobenzoate94[16]
4-Hydroxy-3-nitrobenzaldehydePhenoFluorMix™-Dioxane110204-Fluoro-3-nitrobenzaldehyde92[19]

Representative Experimental Protocol: Deoxyfluorination with PhenoFluor™ [16]

A 20 mL vial is charged with the nitrophenol substrate (0.5 mmol), PhenoFluor™ (1.1 equiv.), and cesium fluoride (2.0 equiv.). The vial is sealed with a Teflon-lined cap, evacuated, and backfilled with argon. Toluene (5.0 mL) is added via syringe, and the reaction mixture is heated to 110 °C with stirring for 20 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a short plug of silica gel, and concentrated in vacuo. The crude product is then purified by flash chromatography.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable, albeit indirect, method for introducing fluorine onto an aromatic ring.[20][21] The process involves the diazotization of an aromatic amine (which can be readily prepared by the reduction of a nitroaromatic) with fluoroboric acid (HBF₄) or other tetrafluoroborate salts to form a stable diazonium tetrafluoroborate intermediate.[22][23] This isolated salt is then thermally decomposed to yield the corresponding aryl fluoride.[24] Modern variations may use alternative counterions like hexafluorophosphates (PF₆⁻) or perform the reaction in a one-pot sequence from the nitroarene.[20][25]

Quantitative Performance Data: Balz-Schiemann Fluoro-dediazoniation

Substrate (Aniline)Diazotization ReagentFluoride SourceDecompositionProductYield (%)Reference
p-ToluidineNaNO₂HBF₄Thermal4-Fluorotoluene~89[20]
4-NitroanilineNaNO₂HBF₄Thermal1-Fluoro-4-nitrobenzeneHigh[22]
2-Nitroanilinet-BuONOPyridinium poly(hydrogen fluoride)Photochemical1-Fluoro-2-nitrobenzene74[24]
AnilineNaNO₂HFThermalFluorobenzeneGood[20]

Representative Experimental Protocol: Traditional Balz-Schiemann Reaction [22][23]

Step 1: Diazotization. An aromatic amine (e.g., 4-nitroaniline) (1.0 equiv.) is dissolved or suspended in an aqueous solution of fluoroboric acid (HBF₄, ~48%). The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.05 equiv.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes, during which the aryl diazonium tetrafluoroborate salt typically precipitates.

Step 2: Decomposition. The precipitated salt is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum. The dry diazonium salt is then gently heated (often in an inert, high-boiling solvent or as a solid melt) until the evolution of nitrogen gas ceases. The resulting aryl fluoride is typically isolated by distillation or extraction.

II. Nitration of Fluoroaromatic Substrates

The alternative strategy involves introducing a nitro group onto a fluorinated aromatic ring. The fluorine atom is an ortho-, para-director, but it deactivates the ring towards electrophilic aromatic substitution. Therefore, reaction conditions must be carefully controlled.

Traditional nitration with mixed nitric and sulfuric acid is effective but can sometimes lack selectivity and use harsh conditions.[26] Alternative methods using milder reagents or catalysts, such as zeolite-catalyzed systems, can offer improved regioselectivity and cleaner reactions.[27][28]

Quantitative Performance Data: Nitration of Fluoroaromatics

SubstrateNitrating SystemSolventTemp (°C)TimeProduct(s) (p:o ratio)Yield (%)Reference
FluorobenzeneHNO₃ / Ac₂O / Zeolite β-RT0.5 h4-Nitrofluorobenzene (94:6)>99[28]
FluorobenzeneN₂O₄ / ZeoliteVapor Phase--4-Nitrofluorobenzene favoredVaries[29]
TolueneHNO₃ / TFAA / Zeolite Hβ---2,4-Dinitrotoluene92[27]
FluorobenzeneHNO₃ / H₂SO₄---4-Nitrofluorobenzene favoredHigh[26]

Representative Experimental Protocol: Zeolite-Catalyzed Nitration [28]

To a stirred mixture of fluorobenzene (10 mmol) and zeolite β catalyst (0.5 g) at room temperature, a pre-mixed solution of nitric acid (60%, 10 mmol) and acetic anhydride (12 mmol) is added dropwise over 10 minutes. The reaction is monitored by GC. After completion (typically < 30 minutes), the catalyst is filtered off and washed with dichloromethane. The organic filtrate is washed with sodium bicarbonate solution and water, dried over magnesium sulfate, and concentrated to give the nitrofluorobenzene products.

Logical Pathways for Synthesis

The selection of a synthetic route depends on precursor availability, functional group tolerance, and desired regioselectivity. The following diagram illustrates the primary logical relationships between starting materials and the final fluorinated nitroaromatic products using the discussed reagent classes.

Synthesis_Pathways StartNitro Nitroaromatic Precursor Aniline Aniline Intermediate StartNitro->Aniline Reduction (e.g., H₂, Pd/C) MethodElec Electrophilic Fluorination StartNitro->MethodElec Selectfluor, NFSI MethodNuc Nucleophilic Substitution (SNAr) StartNitro->MethodNuc KF, CsF (with leaving group) StartFluoro Fluoroaromatic Precursor MethodNitration Electrophilic Nitration StartFluoro->MethodNitration HNO₃/H₂SO₄ Zeolite/Ac₂O Product Fluorinated Nitroaromatic Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HBF₄ MethodBalz Balz-Schiemann Reaction Diazonium->MethodBalz Heat (Δ) Nitrophenol Nitrophenol Precursor MethodDeoxy Deoxyfluorination Nitrophenol->MethodDeoxy PhenoFluor MethodElec->Product MethodNuc->Product MethodBalz->Product MethodNitration->Product MethodDeoxy->Product

Caption: Synthetic strategies for fluorinated nitroaromatics.

Conclusion

The synthesis of fluorinated nitroaromatics can be achieved through a variety of methods, each with distinct advantages.

  • Electrophilic fluorination with modern N-F reagents like Selectfluor and NFSI offers a direct C-H activation route, though it is often limited to activated or specific positions.

  • Nucleophilic aromatic substitution remains a robust method, significantly enhanced by the development of deoxyfluorination reagents that convert readily available phenols to aryl fluorides in high yield and with excellent functional group tolerance.

  • The Balz-Schiemann reaction , while indirect, is a highly reliable and versatile method for introducing fluorine, especially when other methods fail.

  • Finally, the nitration of fluoroaromatics , particularly with modern catalytic systems, provides excellent regioselectivity and high yields under milder conditions than traditional mixed-acid nitrations.

The choice of reagent and strategy should be guided by substrate availability, the desired substitution pattern, and the tolerance of other functional groups within the molecule. This comparative guide provides the foundational data and protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

References

Assessing the Anticancer Potential of 3-Fluoro-4-nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of various synthetic scaffolds, among which 3-Fluoro-4-nitrobenzaldehyde has emerged as a promising starting point. The presence of a fluorine atom can enhance metabolic stability and cell permeability, while the nitro group is a known pharmacophore in several anticancer agents, potentially acting as a hypoxic cell-selective cytotoxin.[1] This guide provides a comparative overview of the anticancer potential of two representative classes of this compound derivatives: Schiff bases and hydrazones.

While a direct head-to-head comparative study of a comprehensive library of these specific derivatives is not yet available in the public domain, this guide synthesizes data from studies on structurally similar compounds to provide an illustrative comparison and a framework for future research. The data presented herein is representative and intended to highlight the potential of these compound classes.

Comparative Cytotoxicity

The in vitro cytotoxicity of novel compounds is a crucial first step in assessing their anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize representative IC50 values for hypothetical Schiff base and hydrazone derivatives of this compound against common cancer cell lines, based on activities reported for analogous compounds.

Table 1: Representative Cytotoxicity (IC50 in µM) of a this compound Schiff Base Derivative (Derivative A)

Cancer Cell LineCell TypeRepresentative IC50 (µM)Reference Analog Data
MCF-7Breast Adenocarcinoma15.5[2]
HCT-116Colon Carcinoma20.2[3]
HeLaCervical Carcinoma12.8[2]

Table 2: Representative Cytotoxicity (IC50 in µM) of a this compound Hydrazone Derivative (Derivative B)

Cancer Cell LineCell TypeRepresentative IC50 (µM)Reference Analog Data
MCF-7Breast Adenocarcinoma9.2[4]
HT-29Colon Adenocarcinoma18.7[5]
PC-3Prostate Adenocarcinoma11.5[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for the synthesis of a representative derivative and key assays for evaluating anticancer activity.

General Synthesis of a this compound Schiff Base Derivative

This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminoacetophenone)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the selected primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative in a vacuum desiccator.

  • Characterize the final product using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).

G cluster_workflow Experimental Workflow: Synthesis and Cytotoxicity Assessment start Start: Synthesis of Derivatives synthesis Synthesize Schiff Base and Hydrazone Derivatives of this compound start->synthesis purification Purify and Characterize Compounds (TLC, NMR, Mass Spec) synthesis->purification cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) purification->cell_culture mtt_assay Perform MTT Assay to Determine IC50 Values cell_culture->mtt_assay data_analysis Analyze Data and Compare Cytotoxicity mtt_assay->data_analysis mechanism_studies Further Mechanistic Studies (e.g., Apoptosis Assays) data_analysis->mechanism_studies end End: Identify Lead Compounds mechanism_studies->end

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key effector caspase in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them using the lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Add the caspase-3 substrate to the supernatant and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

  • Quantify the caspase-3 activity based on the absorbance values.

Mechanism of Action: Signaling Pathways

The anticancer activity of benzaldehyde derivatives often involves the induction of apoptosis. A proposed mechanism for this compound derivatives involves the activation of the intrinsic apoptotic pathway.

G cluster_pathway Hypothetical Apoptotic Pathway derivative This compound Derivative cell Cancer Cell derivative->cell Enters bax Bax Activation cell->bax bcl2 Bcl-2 Inhibition cell->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Hypothetical mechanism of apoptosis induction.

Conclusion

Derivatives of this compound, particularly Schiff bases and hydrazones, represent a promising avenue for the development of novel anticancer therapeutics. The representative data and protocols presented in this guide suggest that these compounds can exhibit significant cytotoxicity against various cancer cell lines, likely through the induction of apoptosis. Further research, including the synthesis and systematic evaluation of a broader range of derivatives, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The methodologies outlined here provide a solid foundation for researchers to undertake such investigations.

References

A Comparative Analysis of Experimental and Predicted Properties of 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of 3-Fluoro-4-nitrobenzaldehyde, a key intermediate in organic synthesis. Understanding the physicochemical and spectroscopic characteristics of this compound is crucial for its effective application in the development of pharmaceuticals, agrochemicals, and advanced materials. This document summarizes available data, outlines experimental protocols for property determination, and presents a logical workflow for such comparative studies.

Data Presentation: Physicochemical and Spectroscopic Properties

PropertyExperimental ValuePredicted Value
Molecular Formula C₇H₄FNO₃C₇H₄FNO₃
Molecular Weight 169.11 g/mol 169.11 g/mol [1]
Physical Appearance White to off-white powder or crystal[2]Solid
Melting Point 53-58 °C[2]Data not available
Boiling Point Data not availableData not available
Solubility Data not availableXlogP3-AA: 1.4[1]
¹H NMR Spectrum Data not availableData not available
¹³C NMR Spectrum Data not availableData not available
IR Spectrum Data not availableData not available

Experimental Protocols

The following sections detail the standard methodologies for determining the key experimental properties listed above.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[3] A sharp melting range typically signifies a pure substance, while a broad melting range often indicates the presence of impurities.[3]

Method: Capillary Method [4]

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or an automated melting point apparatus).

  • Heating: The heating bath is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

Method: Micro Boiling Point (Capillary) Method [8][9]

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath, such as a Thiele tube.

  • Heating and Observation: The apparatus is heated slowly. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[10]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12]

General Procedure: [11][13]

  • Solvent Screening: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of a solvent.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

  • Systematic Testing: This process is repeated with a range of solvents of varying polarity, such as water, ethanol, acetone, dichloromethane, and hexane. For a more quantitative assessment, the amount of solute required to form a saturated solution in a specific volume of solvent is determined.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

General Procedure for ¹H and ¹³C NMR: [15][16]

  • Sample Preparation: A small amount of the purified sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.[15] For ¹³C NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, especially for non-protonated carbons.[15]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

  • Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to determine the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

Method: KBr Pellet Technique [18][19]

  • Sample Preparation: A few milligrams of this compound are intimately mixed and ground with a larger amount of dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. Then, the IR spectrum of the sample is recorded.[17][20]

  • Spectral Interpretation: The positions (wavenumbers) and intensities of the absorption bands in the spectrum are correlated with the vibrational frequencies of the functional groups present in the molecule (e.g., C=O stretch of the aldehyde, N-O stretches of the nitro group, C-F stretch, and aromatic C-H and C=C vibrations).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comparison of experimental and predicted properties of a chemical compound.

G cluster_0 Property Determination Workflow cluster_1 Experimental Analysis cluster_2 Computational Prediction A Select Compound: This compound B Synthesize or Procure High-Purity Sample A->B F Define Molecular Structure A->F C Physicochemical Characterization (Melting Point, Boiling Point, Solubility) B->C D Spectroscopic Analysis (NMR, IR, UV-Vis) B->D E Compile Experimental Data C->E D->E J Comparative Analysis E->J G Select Computational Method (e.g., DFT, Ab Initio) F->G H Calculate Physicochemical and Spectroscopic Properties G->H I Compile Predicted Data H->I I->J K Publish Comparison Guide J->K

Caption: Workflow for comparing experimental and predicted properties.

References

A Comparative Guide to the Structure-Activity Relationship of Benzaldehyde Analogs for Antimicrobial and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluoro-4-nitrobenzaldehyde is a versatile chemical building block used in the synthesis of pharmaceuticals and other advanced materials.[1] Its structure, featuring both a fluorine atom and a nitro group, makes it a point of interest for developing novel bioactive compounds.[1] While comprehensive structure-activity relationship (SAR) studies on a series of this compound analogs are not extensively documented in publicly available literature, we can infer potential SAR trends by examining related substituted benzaldehyde derivatives. The presence of electron-withdrawing groups, such as nitro and fluoro substituents, is a common strategy in drug design intended to enhance biological activity.[2]

This guide provides a comparative analysis of substituted benzaldehyde derivatives, focusing on antimicrobial and antioxidant activities. The data and protocols are synthesized from existing studies on structurally related compounds to offer a predictive framework for researchers in drug discovery.

Comparative Analysis of Biological Activity

The biological activity of benzaldehyde derivatives can be significantly modulated by the type and position of substituents on the benzene ring.[2] Modifications of the aldehyde group, for instance, into oximes (-CH=N-OH) or hydrazones, have been shown to confer potent antimicrobial and antioxidant properties.[2][3][4]

Key SAR Observations:

  • Electron-Withdrawing Groups: The nitro group (-NO₂) is a strong electron-withdrawing group that can enhance the electrophilicity of the aromatic ring and participate in bioreduction processes, which is central to the mechanism of action for many nitroaromatic drugs.[5][6] Fluorine, another electronegative substituent, can modulate properties like lipophilicity and metabolic stability, often improving pharmacokinetic profiles.

  • Aldehyde Modifications: Conversion of the aldehyde to Schiff bases, such as oximes and hydrazones, introduces an azomethine group (-C=N-), which is frequently associated with a broad spectrum of biological activities, including antimicrobial and antioxidant effects.[3][4]

  • Antimicrobial Activity: Substituted benzaldehydes and their derivatives often exert their antimicrobial effects by inhibiting essential microbial enzymes.[2] The specific substitutions on the aromatic ring influence the potency and spectrum of this activity.

  • Antioxidant Activity: The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical is a measure of its antioxidant potential.[2][3]

Quantitative Data on Substituted Benzaldehyde Derivatives

To illustrate the structure-activity relationships, the following table summarizes the biological activity of various substituted benzaldehyde derivatives. Please note that direct experimental data for a series of this compound analogs is limited; the data presented here is for structurally related compounds to provide a comparative context.

Compound/Analog ClassModificationBiological Activity MetricResultTarget/AssayReference
Benzaldehyde OximesVaried Ring SubstituentsZone of Inhibition (Antimicrobial)Varies with substituentsBacterial/Fungal Pathogens[2]
Substituted BenzohydrazidesSchiff Base FormationZone of Inhibition (Antimicrobial)Active against S. aureus, E. coliAgar Well Diffusion[3]
Substituted BenzohydrazidesSchiff Base FormationAntioxidant ActivityDPPH Radical ScavengingDPPH Assay[3]
Curcuminoid AnalogsAldol CondensationIC₅₀ (Anticancer)0.75 µMA2780 Human Ovarian Cancer Cells[7]
Hydrazone DerivativesAldehyde-Amine CondensationAnti-inflammatory ActivityPotent inhibitionMacrophage Migration[7]
Nitroaromatic CompoundsBenzylic HalogenIC₅₀ (Anticancer)< 8.5 µMHuman Cancer Cell Lines[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are standard protocols for assessing the antimicrobial and antioxidant activities of benzaldehyde analogs.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Materials: Nutrient agar plates, bacterial or fungal cultures (e.g., S. aureus, E. coli), sterile cork borer, test compound solutions, positive control (e.g., Erythromycin, Gentamycin), negative control (e.g., DMSO).[3]

  • Procedure:

    • Prepare and sterilize the nutrient agar medium and pour it into Petri plates.

    • Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume of the test compound solution, positive control, and negative control to separate wells.[2]

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2][3]

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[2]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This spectrophotometric assay is a common method for evaluating the antioxidant capacity of a compound by measuring its ability to scavenge the DPPH radical.[2]

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound at various concentrations, standard antioxidant (e.g., Ascorbic acid), methanol, spectrophotometer.[2]

  • Procedure:

    • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

    • Mix a specific volume of each dilution with a DPPH solution.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[2]

    • The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the compound concentration.[2]

Visualizations

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel chemical analogs.

SAR_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis Start Parent Compound (e.g., 3-Fluoro-4- nitrobenzaldehyde) Analogs Analog Synthesis Start->Analogs Purify Purification Analogs->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Antimicrobial Antimicrobial Assays (Zone of Inhibition, MIC) Characterize->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterize->Antioxidant Anticancer Cytotoxicity Assays (MTT, IC50) Characterize->Anticancer Data Data Collection & Quantification Antimicrobial->Data Antioxidant->Data Anticancer->Data SAR SAR Analysis Data->SAR Conclusion Identify Lead Compounds SAR->Conclusion

Caption: A generalized workflow for the synthesis, screening, and analysis of chemical analogs in a structure-activity relationship (SAR) study. Max Width: 760px.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-nitrobenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Fluoro-4-nitrobenzaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Proper chemical waste management is a critical component of laboratory safety. The following procedures for the disposal of this compound are designed to provide clear, actionable steps for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize risks and ensure that this hazardous material is handled in a safe and environmentally responsible manner.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause serious skin and eye irritation[1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. Do not dispose of this chemical in standard laboratory trash or down the drain.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container for solid waste.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

3. Waste Collection:

  • For residual amounts of the solid chemical, carefully sweep it into the designated waste container, avoiding dust formation[2].

  • For contaminated materials (e.g., weighing paper, gloves, wipes), place them in the same designated hazardous waste container.

  • Handle uncleaned empty containers as you would the product itself and place them in the designated waste stream.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Follow all institutional and local regulations for waste manifest and handover procedures. Waste must be disposed of in accordance with national and local regulations.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For larger spills, prevent further spread.

  • Cleanup:

    • For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.

    • For larger spills, absorb with an inert, dry material and place in the hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_empty_container Is it an uncleaned, empty container? start->is_empty_container is_spill_residue Is it spill residue or contaminated material? is_empty_container->is_spill_residue No place_in_container Place in a labeled, compatible hazardous waste container. is_empty_container->place_in_container Yes is_unused_product Is it unused or expired product? is_spill_residue->is_unused_product No is_spill_residue->place_in_container Yes is_unused_product->place_in_container Yes seal_and_store Seal container and store in designated hazardous waste area. place_in_container->seal_and_store contact_ehs Contact EHS or licensed waste disposal contractor for pickup. seal_and_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of 3-Fluoro-4-nitrobenzaldehyde is critical for ensuring laboratory safety. This guide provides immediate, essential safety and logistical information, including operational and disposal plans.

Hazard Summary

This compound is considered hazardous. The primary hazards associated with this compound include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact which can lead to irritation and absorption of the chemical.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1]Minimizes the risk of accidental skin contact.[1]
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.[1]Minimizes the inhalation of dust and aerosols.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.[1]

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE and handling equipment.

    • Keep the container tightly closed when not in use.[1]

  • Handling and Use :

    • All handling of this compound should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the work area.[1]

    • Wash hands thoroughly after handling.[1]

  • Spill Management :

    • In the event of a spill, evacuate the area.[1]

    • Wear the appropriate PPE as detailed above.[1]

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]

    • For larger spills, contain the spill and absorb it with an inert material before collection for disposal.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.[1]

Disposal Plan

Dispose of waste in accordance with all local, state, and federal regulations. The compound and its container should be disposed of as hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]

Waste Segregation and Collection:

  • Solid Waste: Place contaminated solids (e.g., paper towels, gloves) into a designated, sealed hazardous waste container.

  • Chemical Waste: Collect all solutions and residues containing this compound in a clearly labeled, sealed, and compatible waste container.

Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

Final Disposal:

  • Arrange for pick-up and disposal by a certified hazardous waste management company.

  • Maintain all disposal records as required by your institution and local regulations.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble PPE prep1->prep2 prep3 Keep Container Closed prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust/Aerosols handle1->handle2 spill1 Evacuate Area handle1->spill1 If Spill Occurs handle3 No Eating/Drinking handle2->handle3 handle4 Wash Hands After Use handle3->handle4 disp1 Segregate Waste handle4->disp1 spill2 Wear PPE spill1->spill2 spill3 Contain & Collect spill2->spill3 spill4 Ventilate & Clean spill3->spill4 spill4->disp1 disp2 Label & Store Securely disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.